AT9283
Description
Properties
IUPAC Name |
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPPWBBNUVNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026047 | |
| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896466-04-9 | |
| Record name | AT-9283 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT9283 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AT-9283 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAV9KYN9WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AT9283: A Multi-Targeted Kinase Inhibitor Forcing Cancer Cells into Mitotic Catastrophe
An In-depth Technical Guide on the Mechanism of Action of AT9283 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, small-molecule, multi-targeted kinase inhibitor demonstrating significant anti-neoplastic activity across a range of solid and hematological malignancies. Developed by Astex Therapeutics, this pyrazole-benzimidazole derivative targets key regulators of cell division and proliferation, primarily the Aurora kinases A and B. Additionally, this compound exhibits potent inhibitory activity against Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abelson kinase (Abl), including the T315I mutant, as well as FMS-like tyrosine kinase 3 (FLT3). Its mechanism of action in cancer cells is centered on the disruption of mitosis, leading to cell cycle arrest, endoreduplication, and subsequent apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental methodologies used to elucidate the action of this compound, intended for professionals in the field of cancer research and drug development.
Core Mechanism of Action: Inhibition of Mitotic Progression
The primary anti-cancer effect of this compound stems from its potent inhibition of Aurora kinases A and B, serine/threonine kinases that are crucial for the proper execution of mitosis.[1][2] Aurora kinases are frequently overexpressed in various cancers, making them attractive therapeutic targets.[1][3]
This compound's inhibition of Aurora kinases disrupts several key mitotic events:
-
Inhibition of Aurora A: Leads to defects in centrosome separation and maturation, as well as the formation of a proper mitotic spindle.[4] This can trigger the spindle assembly checkpoint, leading to a mitotic arrest.
-
Inhibition of Aurora B: As a component of the chromosomal passenger complex, Aurora B is essential for correcting improper microtubule-kinetochore attachments and for cytokinesis. Inhibition of Aurora B by this compound leads to a failure of chromosome segregation and cytokinesis, resulting in cells exiting mitosis without proper cell division.[4][5]
This dual inhibition of Aurora A and B ultimately leads to a cellular state known as "mitotic catastrophe," characterized by:
-
G2/M Phase Cell Cycle Arrest: Cells are unable to progress through mitosis, leading to an accumulation of cells in the G2 and M phases of the cell cycle.[6]
-
Endoreduplication and Polyploidy: Due to the failure of cytokinesis, cells may re-enter the S phase and replicate their DNA without dividing, resulting in large, polyploid cells with multiple nuclei.
-
Apoptosis: The profound mitotic errors and genomic instability trigger programmed cell death.[6][7]
A key pharmacodynamic biomarker of this compound activity is the inhibition of phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B.[8] A reduction in pHH3 levels serves as a robust indicator of target engagement.[9]
Secondary Targets and Expanded Therapeutic Potential
Beyond its primary action on Aurora kinases, this compound's inhibition of other kinases broadens its therapeutic applicability, particularly in hematological malignancies.
-
JAK2 Inhibition: Constitutive activation of the JAK2 signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs).[10] this compound potently inhibits JAK2 and its downstream signaling, including the STAT3 pathway, making it a promising therapeutic agent for these disorders.[10]
-
FLT3 Inhibition: Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[11][12] this compound's inhibitory activity against FLT3 provides a rationale for its use in FLT3-mutated AML.[11]
-
Abl Kinase Inhibition: this compound also inhibits Abl kinase, including the T315I mutation which confers resistance to some tyrosine kinase inhibitors used in chronic myeloid leukemia (CML).[2][13]
Quantitative Data: In Vitro Efficacy
The following tables summarize the in vitro inhibitory activity of this compound against its key kinase targets and its anti-proliferative effects in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Aurora A | ~3 |
| Aurora B | ~3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl (T315I) | 4 |
| Flt3 | 1-30 |
Data compiled from multiple sources.[1][3][14]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.012 (colony formation) |
| B-NHL cell lines | B-cell Non-Hodgkin's Lymphoma | < 1 |
| MM cell lines | Multiple Myeloma | Not specified |
| AML cell lines | Acute Myeloid Leukemia | Not specified |
Data compiled from multiple sources.[3][7][15]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Adaptation of the plasma inhibitory activity assay to detect Aurora, ABL and FLT3 kinase inhibition by this compound in pediatric leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. astx.com [astx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
AT9283: A Comprehensive Technical Guide to its Aurora Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT9283 is a potent, multi-targeted small molecule inhibitor of several kinases critical in cell cycle regulation and oncogenesis.[1] This technical guide provides an in-depth overview of the Aurora kinase inhibitory activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Introduction to this compound and its Primary Targets
This compound is a small-molecule inhibitor targeting multiple kinases, with particularly potent activity against Aurora kinases A and B.[1][2] These serine/threonine kinases are essential regulators of mitosis, playing crucial roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[3][4] Overexpression of Aurora kinases is a common feature in a wide array of human cancers and is linked to genetic instability and tumorigenesis.[3][4]
Beyond its effects on Aurora kinases, this compound also demonstrates significant inhibitory activity against Janus kinase 2 (JAK2), the BCR-ABL fusion protein, and Flt3.[1][5][6] This multi-targeted profile suggests its potential therapeutic application in various hematological malignancies and solid tumors.[1][3][6] Preclinical and clinical studies have explored its efficacy as a monotherapy and in combination with other chemotherapeutic agents.[7][8]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data on its activity against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| Aurora A | 1-30 | Potent inhibition observed across multiple studies.[5] |
| Aurora B | 1-30 | Potent inhibition observed across multiple studies.[5] |
| JAK2 | 1-30 | Also inhibits the V617F mutant.[3][5] |
| JAK3 | 1-30 | [5] |
| Abl (T315I) | 1-30 | Effective against the imatinib-resistant T315I mutation.[4][5] |
| Flt3 | 1-30 | [5] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HCT116 | Colorectal Carcinoma | 30 | Inhibition of colony formation also observed.[5][9] |
| B-NHL cell lines | Aggressive B-cell Non-Hodgkin's Lymphoma | 20-1600 | Includes diffuse large B-cell lymphoma, mantle cell lymphoma, and transformed follicular lymphoma.[8] |
| Multiple Myeloma (MM) cells | Multiple Myeloma | < 1000 | [10] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition | Notes |
| HCT116 (colorectal) | 15 mg/kg for 16 days | 67% | [9] |
| HCT116 (colorectal) | 20 mg/kg for 16 days | 76% | [9] |
| Granta-519 (mantle cell lymphoma) | 10 and 15 mg/kg | 10-20% | Modest anti-tumor activity as a single agent.[8] |
| Granta-519 (mantle cell lymphoma) | 15 or 20 mg/kg + Docetaxel (10 mg/kg) | >60% | Statistically significant tumor growth inhibition.[10] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of Aurora kinases, leading to defects in mitosis and subsequent cell death. Inhibition of Aurora A results in defects in mitotic spindle assembly, leading to a G2-M arrest.[4] Inhibition of Aurora B disrupts the spindle assembly checkpoint, causing cells to exit mitosis without proper chromosome segregation, resulting in polyploidy, endoreduplication, and eventual apoptosis.[4][8] A key pharmacodynamic biomarker for Aurora B inhibition is the reduction of phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3).[7][11]
The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention by this compound.
Caption: this compound inhibits Aurora A and B, disrupting key mitotic events and leading to cell cycle arrest, polyploidy, and apoptosis.
The following workflow outlines a typical experimental approach to characterize the activity of this compound.
Caption: A typical experimental workflow to evaluate the efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of key experimental protocols used to characterize the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.
Materials:
-
Purified recombinant Aurora A, Aurora B, JAK2, etc.
-
This compound stock solution (in DMSO)
-
Kinase buffer
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Substrate peptide
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the purified kinase and substrate peptide to the wells of a 96-well plate.
-
Add the this compound dilutions to the wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction.
-
Quantify kinase activity using an appropriate detection method (e.g., measuring substrate phosphorylation or ATP consumption).
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, B-NHL cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC50 value.
Western Blotting for Phospho-Histone H3
Objective: To evaluate the in-cell inhibition of Aurora B kinase activity by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Administer vehicle to the control group.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition as a percentage of the control group's tumor growth.
Conclusion
This compound is a potent multi-kinase inhibitor with significant activity against Aurora kinases, demonstrating promising anti-cancer effects in a range of preclinical models. Its ability to disrupt mitotic progression through the inhibition of Aurora A and B provides a strong rationale for its clinical development. This guide has provided a comprehensive overview of the quantitative inhibitory activity, mechanism of action, and key experimental protocols associated with this compound. This information serves as a valuable resource for the scientific community to further explore the therapeutic potential of this and other Aurora kinase inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One moment, please... [astx.com]
- 8. ashpublications.org [ashpublications.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
AT9283: A Comprehensive Technical Guide to its Downstream Targets and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 is a multi-targeted small molecule inhibitor of several serine/threonine and tyrosine kinases, demonstrating significant potential in preclinical and clinical studies for the treatment of various malignancies.[1][2] This technical guide provides an in-depth overview of the downstream molecular targets of this compound and its consequential effects on cellular processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action
This compound exerts its anti-neoplastic activity by binding to the ATP-binding pocket of its target kinases, thereby inhibiting their catalytic function. Its primary targets include the Aurora kinases (A and B) and Janus kinase 2 (JAK2).[2][3] Additionally, this compound has shown potent inhibitory activity against JAK3, Abelson murine leukemia viral oncogene homolog 1 (Abl), including the gatekeeper mutant T315I, and FMS-like tyrosine kinase 3 (Flt3).[4] This multi-targeted profile allows this compound to disrupt several critical signaling pathways involved in cell cycle progression, proliferation, and survival.
Quantitative Analysis of Kinase Inhibition and Cellular Potency
The inhibitory potency of this compound has been quantified against its primary kinase targets and in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative measure of its efficacy.
| Target Kinase | IC50 (nM) |
| Aurora A | 3 |
| Aurora B | 3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl | 4 |
| Abl (T315I) | 1-30 |
| Flt3 | 1-30 |
Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[4]
| Cell Line | Cancer Type | IC50 (µM) |
| B-NHL cell lines | B-cell Non-Hodgkin Lymphoma | < 1 |
| HCT116 | Colorectal Carcinoma | 0.03 (inhibition of Aurora B) |
Table 2: Cellular potency of this compound in various cancer cell lines.[5][6]
Downstream Signaling Pathways and Cellular Effects
The inhibition of its target kinases by this compound leads to a cascade of downstream cellular events, ultimately resulting in anti-tumor activity.
Inhibition of Aurora Kinase Signaling
The primary mechanism of action of this compound is the inhibition of Aurora kinases A and B, which are key regulators of mitosis.[7]
-
Disruption of Mitosis: Inhibition of Aurora A and B leads to defects in centrosome separation, spindle formation, and chromosome segregation, ultimately causing mitotic arrest.
-
Induction of Endoreduplication and Polyploidy: Prolonged mitotic arrest due to Aurora B inhibition can lead to endoreduplication, resulting in polyploid cells.[6]
-
Cell Cycle Arrest: this compound treatment induces a robust G2/M phase cell cycle arrest in cancer cells.[8]
-
Induction of Apoptosis: The disruption of mitotic progression and the accumulation of genetic errors trigger programmed cell death, or apoptosis. This is often evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).
Inhibition of JAK/STAT Signaling
This compound's potent inhibition of JAK2 disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of many hematopoietic cancer cells.
-
Inhibition of STAT3 Phosphorylation: this compound treatment leads to a reduction in the phosphorylation of STAT3, a key downstream effector of JAK2.[9]
-
Downregulation of STAT3 Target Genes: This results in the decreased expression of STAT3 target genes, which are involved in cell proliferation, survival, and angiogenesis.
Reversal of the Warburg Effect
Recent studies have shown that this compound can reverse the Warburg effect in Burkitt lymphoma cells.[8][10]
-
Decreased Glucose Uptake and Lactate Production: Treatment with this compound leads to a significant reduction in glucose consumption and lactate secretion by cancer cells.[11]
-
Downregulation of Glycolytic Enzymes: This is associated with the decreased expression of key glycolytic enzymes such as hexokinase 2 (HK2) and pyruvate kinase M2 (PKM2).
-
Inhibition of c-Myc and HIF-1α: The underlying mechanism is linked to the suppression of c-Myc and HIF-1α protein expression, master regulators of cancer metabolism.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-phospho-Histone H3 (Ser10), anti-phospho-STAT3, anti-c-Myc, anti-HIF-1α, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvest: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Harvest: After treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[16][17][18]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Granta-519, HCT116) into the flank of immunodeficient mice (e.g., SCID or nude mice).[19][20]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Administer this compound to the mice via an appropriate route (e.g., intravenous, intraperitoneal) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry.
Immunohistochemistry
-
Tissue Preparation: Fix the excised tumor tissues in formalin and embed in paraffin.
-
Sectioning: Cut thin sections of the paraffin-embedded tumors and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections and perform antigen retrieval.
-
Staining: Incubate the sections with primary antibodies against proteins of interest (e.g., Ki-67, cleaved caspase-3, p-Histone H3).[21][22][23][24]
-
Detection: Use a secondary antibody detection system and a chromogen to visualize the protein expression.
-
Microscopy: Analyze the stained slides under a microscope to assess protein expression and localization within the tumor tissue.
Conclusion
This compound is a potent multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the disruption of key cellular processes essential for cancer cell proliferation and survival. Its ability to inhibit Aurora kinases and the JAK/STAT pathway, coupled with its recently discovered role in reversing the Warburg effect, highlights its potential as a versatile anti-cancer agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other multi-targeted kinase inhibitors. Further research into synergistic combinations and predictive biomarkers will be crucial for optimizing the clinical application of this promising therapeutic agent.
References
- 1. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I trial of this compound (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect [PeerJ] [peerj.com]
- 11. researchgate.net [researchgate.net]
- 12. astx.com [astx.com]
- 13. epigentek.com [epigentek.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. ptglab.com [ptglab.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. DSpace [repositori.upf.edu]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
AT9283: A Multitargeted Kinase Inhibitor Inducing Cell Cycle Arrest and Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AT9283 is a potent, multi-targeted small molecule inhibitor with significant activity against Aurora kinases A and B, Janus kinase 2 (JAK2), and Abl kinase (including the T315I mutant).[1][2] Aurora kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle formation, and chromosome segregation.[1] Their overexpression in various malignancies has rendered them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the role of this compound in inducing cell cycle arrest and apoptosis in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Aurora Kinases
This compound exerts its primary anti-proliferative effects by inhibiting Aurora kinases A and B.[2] Inhibition of Aurora B kinase activity is a key mechanism leading to mitotic catastrophe and subsequent apoptosis. A hallmark of Aurora B inhibition is the suppression of histone H3 phosphorylation at serine 10 (pHH3), a critical event for proper chromosome condensation and segregation during mitosis.[3][4] This inhibition leads to endoreduplication, a state where cells replicate their DNA without undergoing cell division, resulting in polyploidy and eventual cell death.[5][6]
This compound-Induced Cell Cycle Arrest at G2/M Phase
A primary consequence of this compound treatment is the arrest of cancer cells in the G2/M phase of the cell cycle.[7][8] This arrest prevents cells from proceeding through mitosis, ultimately leading to apoptosis. The G2/M arrest is often associated with the downregulation of key regulatory proteins, most notably cyclin B1, which is essential for the G2 to M transition.[7][9]
Quantitative Analysis of Cell Cycle Arrest
The following table summarizes the effect of this compound on the cell cycle distribution in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |
| Akata | Burkitt Lymphoma | 100 nM | 48 h | ~15% | ~40% | [7] |
| Akata | Burkitt Lymphoma | 200 nM | 48 h | ~15% | ~60% | [7] |
| P3HR1 | Burkitt Lymphoma | 100 nM | 48 h | ~20% | ~45% | [7] |
| P3HR1 | Burkitt Lymphoma | 200 nM | 48 h | ~20% | ~65% | [7] |
Induction of Apoptosis by this compound
In addition to cell cycle arrest, this compound is a potent inducer of apoptosis in a dose- and time-dependent manner.[5][6] The apoptotic cascade is initiated following mitotic disruption and is characterized by the activation of caspases and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).
Quantitative Analysis of Apoptosis
The table below presents quantitative data on this compound-induced apoptosis in different cancer cell models.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Apoptotic Cells (Control) | % of Apoptotic Cells (Treated) | Reference |
| Granta-519 | Mantle Cell Lymphoma | 5 nM (with Docetaxel) | 48 h | ~10% | ~23% | [5] |
| DLD1 NRF2-WT | Colorectal Cancer | 320 nM (IC50) | 5 days | Not specified | 50% viability reduction | [2] |
| DLD1 NRF2-GOF | Colorectal Cancer | 28 nM (IC50) | 5 days | Not specified | 50% viability reduction | [2] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the Aurora kinase pathway. Inhibition of Aurora A and B disrupts the mitotic checkpoint and leads to downstream consequences culminating in cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (IC50 Determination)
Protocol based on Alamar Blue assay: [2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 5 days at 37°C.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Incubation with Dye: Incubate for 3-6 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 570 nm and an emission of 585 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a non-linear regression curve.
Cell Cycle Analysis by Flow Cytometry
Protocol based on Propidium Iodide (PI) staining: [10]
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 0.5 µL Triton X-100, 10 µL RNase A, and 5 µL of 2 mg/mL PI in 485 µL of molecular grade water).
-
Incubation: Incubate at 37°C for 1 hour in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Flow Cytometry
Protocol based on Annexin V and Propidium Iodide (PI) staining: [11]
-
Cell Treatment: Treat cells with this compound as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Resuspension: Resuspend 1 x 10^6 cells in 500 µL of 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 10 µL of Annexin V-FITC and 10 µL of PI (10 µg/mL).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blotting for Protein Expression
General Protocol:
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-PARP, anti-cleaved Caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising anti-cancer agent that effectively induces cell cycle arrest at the G2/M phase and promotes apoptosis in a variety of cancer cell types. Its mechanism of action, centered on the inhibition of Aurora kinases, provides a strong rationale for its clinical development. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other Aurora kinase inhibitors.
References
- 1. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mitotic phosphorylation of histone H3 is governed by Ipl1/aurora kinase and Glc7/PP1 phosphatase in budding yeast and nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora-B phosphorylates Histone H3 at serine28 with regard to the mitotic chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
AT9283: A Comprehensive Kinase Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 is a multi-targeted small molecule inhibitor of several serine/threonine and tyrosine kinases, demonstrating significant potential in preclinical and clinical settings for the treatment of various malignancies.[1][2][3] Developed by Astex Therapeutics, this pyrazol-4-yl urea compound was identified through fragment-based drug discovery.[2][3][4] this compound primarily targets kinases crucial for cell cycle regulation and oncogenic signaling, including the Aurora kinases, Janus kinases (JAK), and the Abelson tyrosine kinase (Abl).[1][4][5][6] This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, detailed experimental methodologies for key assays, and a visual representation of the signaling pathways it modulates.
Data Presentation: Kinase Selectivity Profile of this compound
This compound exhibits potent inhibitory activity against a specific set of kinases, with IC50 values predominantly in the low nanomolar range. The following table summarizes the quantitative data on its primary targets as reported in various cell-free assays.
| Kinase Target | IC50 (nM) | Notes |
| Aurora A | ~3 | Potent inhibitor of Aurora A kinase.[4][7] |
| Aurora B | ~3 | Potent inhibitor of Aurora B kinase.[4][7] |
| JAK2 | 1.2 | Strong inhibitor of Janus kinase 2.[7] |
| JAK3 | 1.1 | Strong inhibitor of Janus kinase 3.[7] |
| Abl (T315I) | 4 | Effective against the T315I mutant of Abl kinase, which is resistant to some other inhibitors.[7] |
| Flt3 | 1 - 30 | Active against FMS-like tyrosine kinase 3, with a range of reported IC50 values.[5] |
Beyond these primary targets, this compound has been profiled against broader kinase panels and has shown selectivity for other kinases, though comprehensive public data on a full kinase panel screen is limited.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key kinase assays relevant to determining the selectivity profile of this compound.
Aurora A and Aurora B Kinase Assays (DELFIA Format)
A common method for assessing Aurora kinase inhibition is the Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA).
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then captured on a streptavidin-coated plate and detected using a europium-labeled anti-phospho-specific antibody. The resulting fluorescence signal is proportional to the kinase activity.
Materials:
-
Recombinant human Aurora A or Aurora B enzyme
-
Biotinylated substrate peptide (e.g., biotin-CGPKGPGRRGRRRTSSFAEG)
-
This compound (or other test compounds)
-
ATP
-
Assay Buffer (e.g., for Aurora A: 10 mM MOPS, pH 7, 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl2, 0.01% β-mercaptoethanol; for Aurora B: 25 mM Tris, pH 8.5, 5 mM MgCl2, 0.1 mg/mL BSA, 0.025% Tween-20, 1 mM DTT)
-
Streptavidin-coated microplates
-
Europium-labeled anti-phospho-specific antibody
-
Wash buffer
-
DELFIA Enhancement Solution
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute into the appropriate assay buffer.
-
Kinase Reaction:
-
Add the kinase, substrate peptide, and this compound solution to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound reagents.
-
Add the europium-labeled anti-phospho-specific antibody and incubate.
-
Wash the plate again.
-
Add DELFIA Enhancement Solution to dissociate the europium ions and form a highly fluorescent chelate.
-
-
Data Acquisition: Read the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
General Protocols for Other Kinase Assays
While specific, detailed protocols for this compound against other kinases are not always publicly available, the following are standard industry methods used for such evaluations.
JAK2, Abl, and Flt3 Kinase Assays (e.g., ADP-Glo™ Kinase Assay):
Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Procedure Outline:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound (this compound) are incubated together.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: A kinase detection reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Signal Measurement: The luminescence is measured using a luminometer. The signal intensity correlates with the amount of ADP formed and thus the kinase activity.
Cellular Phosphorylation Assays (e.g., for Flt3):
Principle: These assays measure the autophosphorylation of a receptor tyrosine kinase in a cellular context.
Procedure Outline:
-
Cell Culture: Cells expressing the target kinase (e.g., Flt3) are cultured.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (this compound).
-
Ligand Stimulation: The kinase is activated by adding its specific ligand (if necessary for the cell line).
-
Cell Lysis and ELISA: The cells are lysed, and the level of phosphorylated kinase is quantified using a sandwich ELISA with a capture antibody and a detection antibody specific for the phosphorylated form of the kinase.
Signaling Pathways and Experimental Workflow
Aurora Kinase Signaling Pathway in Mitosis
This compound's potent inhibition of Aurora A and B kinases disrupts the normal progression of mitosis. Aurora A is crucial for centrosome separation and mitotic entry, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and, ultimately, apoptosis in cancer cells.
Caption: this compound inhibits Aurora A and B, disrupting key mitotic events and leading to cell cycle arrest and apoptosis.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound's inhibition of JAK2 and JAK3 can block this aberrant signaling.
Caption: this compound inhibits JAK2/3, blocking the phosphorylation of STAT and subsequent gene expression.
General Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a kinase inhibitor like this compound involves a series of well-defined steps, from initial high-throughput screening to more detailed cellular and in vivo studies.
Caption: A generalized workflow for the discovery and characterization of a kinase inhibitor like this compound.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with a well-defined selectivity profile against key oncogenic kinases. Its ability to inhibit Aurora A/B, JAK2/3, and the T315I mutant of Abl underscores its therapeutic potential in a range of cancers. The methodologies described provide a framework for the continued investigation and characterization of this and other novel kinase inhibitors. The visualization of the affected signaling pathways offers a clear understanding of its mechanism of action at a molecular level, providing a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
AT9283: A Multi-Targeted Kinase Inhibitor for Myeloproliferative Disorder Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 is a potent, multi-targeted small molecule inhibitor with significant therapeutic potential in the research of myeloproliferative neoplasms (MPNs).[1][2] Constitutively activated Janus kinase 2 (JAK2), particularly the JAK2 V617F mutation, is a primary pathogenic driver in a majority of MPN cases, making it a key therapeutic target.[1][3] this compound distinguishes itself by not only potently inhibiting JAK2 and its common mutations but also targeting Aurora kinases A and B, which are crucial regulators of mitosis and are often overexpressed in hematological malignancies.[1][4] This dual mechanism of action, inhibiting both the primary proliferative signaling pathway and the machinery of cell division, suggests a combinatorial therapeutic efficacy within a single agent.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Data Summary
In Vitro Kinase Inhibition
This compound has demonstrated potent inhibitory activity against several key kinases implicated in cancer pathogenesis. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK2 | 1.2 | [1] |
| JAK3 | 1.1 | [1] |
| Aurora A | ~3 | [4][5] |
| Aurora B | ~3 | [4][5] |
| ABL1 (T315I mutant) | 4 | [4] |
| Wild-type ABL1 | 110 | [4] |
Cellular Activity in Myeloproliferative Disorder Models
This compound has shown significant anti-proliferative and pro-apoptotic effects in various MPN-relevant cell lines.
| Cell Line | Key Features | Effect of this compound | Reference(s) |
| HEL | JAK2 V617F homozygous | Potent inhibition of proliferation and JAK2-related signaling. | [3] |
| SET-2 | JAK2 V617F | Inhibition of cell growth through JAK inhibition. | [3] |
| Ba/F3-ETV6-JAK2 | ETV6-JAK2 fusion | Potent inhibition of proliferation. | [6] |
Clinical Trial Data in Myelofibrosis
A Phase I/II clinical trial (NCT00522990) investigated the safety and efficacy of this compound in patients with relapsed/refractory leukemias or myelofibrosis.[1][7][8]
| Parameter | Finding | Reference(s) |
| Maximum Tolerated Dose (MTD) | 324 mg/m²/72h continuous intravenous infusion | [1][2] |
| Dose-Limiting Toxicities (DLTs) | Myocardial infarction, hypertension, cardiomyopathy, tumor lysis syndrome, pneumonia, multiorgan failure | [1][2] |
| Clinical Activity in Myelofibrosis | Transient reductions in hepatosplenomegaly, but no sustained evidence of treatment benefit. | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-neoplastic effects through the dual inhibition of the JAK/STAT signaling pathway and the Aurora kinase-mediated cell cycle regulation.
JAK2/STAT5 Signaling Pathway Inhibition
Constitutive activation of JAK2 in MPNs leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. This compound directly inhibits JAK2, thereby preventing the phosphorylation of STAT5 and blocking this critical pro-survival signaling cascade.[3]
References
- 1. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacodynamic study of this compound, a small-molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study to Assess the Safety of Escalating Doses of this compound, in Patients With Leukemias | Clinical Research Trial Listing [centerwatch.com]
AT9283 in Solid Tumor Preclinical Models: A Technical Guide
Introduction
AT9283 is a multi-targeted kinase inhibitor that has demonstrated significant preclinical antitumor activity in a variety of solid tumor models.[1][2][3] Developed by Astex Therapeutics, this small molecule inhibits several key kinases involved in cell cycle regulation and proliferation, most notably Aurora A and Aurora B kinases.[1][3] This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumor models, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Core Mechanism of Action
This compound exerts its anticancer effects through the potent inhibition of multiple kinases, with its primary targets being Aurora A and Aurora B.[1][3] It also demonstrates inhibitory activity against Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase.[1][3] The IC50 values for this compound against Aurora A and B are in the low nanomolar range, indicating high potency.[4] Specifically, this compound has been shown to inhibit Aurora A and Aurora B with an IC50 of 3 nM and also shows activity against JAK2/3, Abl (T315I), and Flt3 with IC50s ranging from 1 to 30 nM.[4]
The inhibition of Aurora kinases A and B by this compound disrupts critical mitotic processes, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] Aurora A is essential for centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome segregation and cytokinesis. Inhibition of Aurora B leads to a failure of cytokinesis, resulting in polyploidy and cell death. A key pharmacodynamic biomarker of this compound activity is the inhibition of phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of solid tumor and leukemia cell lines.[1][3]
| Cell Line | Cancer Type | IC50 | Reference |
| HCT116 | Colorectal Carcinoma | 30 nM | [5] |
| B-NHL cell lines | B-cell Non-Hodgkin's Lymphoma | < 1 µM | [2] |
In Vivo Efficacy
The antitumor activity of this compound has been confirmed in several human tumor xenograft models.
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 Colorectal Carcinoma | This compound | 15 mg/kg, i.p., for 16 days | 67% | [5][6] |
| HCT116 Colorectal Carcinoma | This compound | 20 mg/kg, i.p., for 16 days | 76% | [5][6] |
| HCT116 Colorectal Carcinoma | This compound + Paclitaxel | Suboptimal doses of each agent | Significant | |
| Mantle Cell Lymphoma | This compound | 15 mg/kg | Modest | [2] |
| Mantle Cell Lymphoma | This compound | 20 mg/kg | Significant | [2] |
| Mantle Cell Lymphoma | This compound + Docetaxel | 15 or 20 mg/kg this compound + 10 mg/kg Docetaxel | Statistically significant | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism and evaluation of this compound, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate solid tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubation: Incubate the plates for a period that allows for the conversion of the reagent into a colored formazan product by viable cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot for Phospho-Histone H3 (General Protocol)
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. For in vivo samples, homogenize tumor tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phospho-histone H3.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for solid tumors. Its potent inhibition of Aurora kinases leads to mitotic catastrophe and apoptosis in cancer cells, and this activity has been demonstrated both in vitro and in vivo. The combination of this compound with taxanes has shown synergistic effects, suggesting a promising avenue for clinical development. Further investigation into predictive biomarkers and mechanisms of resistance will be crucial for the successful clinical translation of this compound in the treatment of solid malignancies.
References
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
AT9283: A Technical Guide to a Multi-Targeted Kinase Inhibitor
An In-depth Overview of the Discovery, Chemical Properties, and Mechanism of Action of AT9283 for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a potent, multi-targeted small molecule inhibitor of several key kinases implicated in cancer pathogenesis, most notably the Aurora kinases A and B, Janus kinase 2 (JAK2), and the Abl tyrosine kinase, including its T315I mutant form.[1][2] Discovered by Astex Therapeutics through an innovative fragment-based drug discovery approach, this compound has demonstrated significant anti-proliferative activity in a wide range of preclinical cancer models and has undergone evaluation in clinical trials for both solid and hematological malignancies.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, with a focus on its mechanism of action, kinase inhibition profile, and the experimental methodologies used to characterize this compound.
Discovery and Development
This compound was identified and optimized from a pyrazole-benzimidazole fragment using Astex's proprietary Pyramid™ fragment-based drug discovery platform.[3][4] This approach involves the screening of low molecular weight chemical fragments for binding to a protein target, followed by structure-guided optimization to develop high-affinity lead compounds.[3][5] The initial fragment hit was identified through high-throughput X-ray crystallography, and subsequent structure-based design led to the synthesis of this compound with potent inhibitory activity against Aurora kinases.[1][5]
The development of this compound was driven by the need for novel anti-cancer agents targeting mitotic progression. Aurora kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human tumors, making them attractive therapeutic targets.[6]
Chemical Properties
This compound is a synthetic, heterocyclic small molecule with the chemical formula C₁₉H₂₃N₇O₂ and a molecular weight of 381.43 g/mol .[7]
| Property | Value |
| IUPAC Name | 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]urea |
| Molecular Formula | C₁₉H₂₃N₇O₂ |
| Molecular Weight | 381.43 g/mol |
| CAS Number | 896466-04-9 |
| Appearance | Solid |
Mechanism of Action
This compound exerts its anti-tumor effects through the potent and simultaneous inhibition of multiple kinases that are critical for cell division, proliferation, and survival.
Inhibition of Aurora Kinases
This compound is a potent inhibitor of both Aurora A and Aurora B kinases.[1] The inhibition of Aurora B is considered the primary mechanism for the observed cellular phenotype of endoreduplication, where cells undergo DNA replication without cell division, leading to polyploidy and subsequent apoptosis.[1][8] A key downstream substrate of Aurora B is histone H3, and inhibition of its phosphorylation at Serine 10 is a well-established biomarker of this compound activity.
Inhibition of JAK2
This compound is also a potent inhibitor of JAK2, a non-receptor tyrosine kinase that plays a central role in cytokine signaling pathways that regulate hematopoiesis and immune responses.[9] Constitutive activation of the JAK2 signaling pathway is a hallmark of myeloproliferative neoplasms, making it a key therapeutic target.[9]
Inhibition of Abl Kinase
This compound effectively inhibits the Abl tyrosine kinase, including the T315I mutant, which confers resistance to imatinib and other ABL inhibitors in chronic myeloid leukemia (CML).[1]
Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC₅₀ (nM) |
| Aurora A | ~3 |
| Aurora B | ~3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl (T315I) | 4 |
| Flt3 | 15 (57% inhibition) |
| Lck | 63 |
| Src | 97 |
| c-Abl | 110 |
| c-Kit | 250 (46% inhibition) |
| RSK1 | 37 |
Data compiled from multiple sources.[7][10]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Aurora A/B)
This protocol describes a typical biochemical assay to determine the IC₅₀ of this compound against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B enzymes
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA, 0.01% Triton X-100, 1 mM DTT)
-
This compound (serial dilutions)
-
Streptavidin-coated plates
-
Phospho-specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and this compound (or DMSO control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Wash the plate and add a chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell Proliferation Assay (HCT116)
This protocol describes a method to assess the anti-proliferative effect of this compound on the human colorectal carcinoma cell line HCT116.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (serial dilutions)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or resazurin)
-
Plate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound (or vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
In Vivo Xenograft Study (HCT116)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using HCT116 cells.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCT116 cells
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15-20 mg/kg) or vehicle control to the mice via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily for 5 days).[8]
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: this compound inhibits Aurora A and B, leading to mitotic arrest and apoptosis.
Caption: this compound inhibits the JAK2-STAT signaling pathway.
Conclusion
This compound is a well-characterized multi-targeted kinase inhibitor with potent activity against key drivers of cancer cell proliferation and survival. Its discovery through fragment-based methods highlights the power of this approach in modern drug development. The detailed understanding of its chemical properties, mechanism of action, and preclinical activity provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and application of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based discovery of the pyrazol-4-yl urea (this compound), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. astx.com [astx.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
AT9283 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AT9283, a potent multi-targeted kinase inhibitor. The document details the evolution of this compound from its initial fragment-based discovery to the optimized clinical candidate, with a focus on its inhibitory activity against key oncogenic kinases including Aurora A, Aurora B, and Janus kinase 2 (JAK2). Experimental methodologies and relevant signaling pathways are also described to provide a comprehensive resource for researchers in oncology and drug discovery.
Introduction
This compound is a small molecule inhibitor targeting several kinases implicated in cancer pathogenesis, most notably the Aurora kinases and JAK2.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are key regulators of mitosis.[3][4] Their overexpression is common in various human cancers and is associated with genomic instability.[3] The Janus kinase (JAK) family, particularly JAK2, are non-receptor tyrosine kinases that mediate signaling from cytokine receptors, and their aberrant activation is a hallmark of myeloproliferative neoplasms and other cancers.[5][6] this compound was developed by Astex Therapeutics through a fragment-based drug discovery approach, optimizing a pyrazole-benzimidazole fragment into a potent clinical candidate.[1]
Structure-Activity Relationship (SAR) Studies
The development of this compound began with the identification of a pyrazole-benzimidazole fragment that exhibited good ligand efficiency against Aurora A. Subsequent structure-based optimization led to significant improvements in potency and pharmacokinetic properties.
The core scaffold of this compound consists of a pyrazole-benzimidazole moiety linked to a cyclopropyl urea. The pyrazole and benzimidazole rings form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The urea linker was found to be crucial for reducing plasma protein binding and improving the overall properties of the molecule.
The initial fragment, a simple pyrazole-benzimidazole, had micromolar activity against Aurora A. The introduction of a solubilizing group on the benzimidazole and the replacement of an initial amide linker with a urea linker were key steps in the optimization process. This led to a significant increase in potency against both Aurora A and Aurora B, as well as improved cellular activity.
The following table summarizes the inhibitory activity of this compound and its key precursors against Aurora A and Aurora B. This data illustrates the progression of potency enhancement through chemical modifications.
| Compound | R Group (on Benzimidazole) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT116 Cellular IC50 (µM) |
| Fragment 1 | H | 910 | 6500 | >10 |
| Analog 2 | -CONH-Ph | 12 | 54 | 0.3-1.0 |
| This compound | -CH2-morpholine | ~3 | ~3 | 0.03 |
Data compiled from publicly available research.
This compound is a multi-targeted kinase inhibitor with potent activity against several other kinases beyond the Aurora family. The final optimized compound demonstrates high potency against JAK2, JAK3, and the T315I mutant of Abl kinase, a common resistance mutation in chronic myeloid leukemia.[7][8][9]
| Kinase | IC50 (nM) |
| Aurora A | ~3 |
| Aurora B | ~3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl (T315I) | 4 |
| Flt3 | 1-30 |
Data compiled from publicly available research.[9][10]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell cycle regulation and proliferation.
Aurora kinases, particularly Aurora A and B, are crucial for proper mitotic progression.[3] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct kinetochore-microtubule attachments and cytokinesis.[3][4] Inhibition of Aurora B by this compound leads to defects in chromosome segregation, resulting in polyploidy and ultimately apoptosis.[3]
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[5][6] Ligand binding to a receptor leads to the activation of receptor-associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[6][11] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation, survival, and differentiation.[11] Constitutive activation of the JAK/STAT pathway is a common feature in many cancers.[5] this compound potently inhibits JAK2, thereby blocking the downstream activation of STAT3 and the transcription of its target genes.[6][11]
Experimental Protocols
The following are representative protocols for key assays used in the evaluation of this compound and its analogs.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of Aurora B kinase activity.
Materials:
-
Active Aurora B kinase
-
ULight™-Histone H3 (Thr3/Ser10) Peptide substrate
-
Europium-labeled anti-phospho-Histone H3 (Ser10) antibody
-
Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
EDTA
-
Test compounds (e.g., this compound)
-
384-well white OptiPlate™
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 5 µL of Aurora B enzyme, 2.5 µL of the test compound or vehicle, and 2.5 µL of a ULight-Histone H3/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of 40 mM EDTA.
-
Add 5 µL of the Eu-labeled anti-phospho-Histone H3 antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation: 320 nm, emission: 665 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This protocol outlines a luminescence-based assay to measure the inhibition of JAK2 kinase activity by monitoring ADP production.
Materials:
-
Active JAK2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase Buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds
-
384-well white plate
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add 1 µL of the test compound or vehicle, 2 µL of JAK2 enzyme, and 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Test compounds
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor developed through a successful fragment-based drug discovery campaign. The structure-activity relationship studies reveal a clear progression from a low-affinity fragment to a highly potent clinical candidate with a complex kinase inhibition profile. Its ability to potently inhibit both the Aurora and JAK kinase families provides a strong rationale for its clinical investigation in a variety of hematological and solid tumors. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers working on the preclinical and clinical development of this compound and other multi-targeted kinase inhibitors.
References
- 1. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the JAK2/STAT3 Pathway—Can We Compare It to the Two Faces of the God Janus? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound | Autophagy | Aurora Kinase | FLT | JAK | Bcr-Abl | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
AT9283 In Vitro Assay Protocol for Cell Viability: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT9283 is a potent, multi-targeted kinase inhibitor with significant therapeutic potential in oncology.[1] Primarily targeting Aurora kinases A and B, Janus kinase 2 (JAK2), and BCR-ABL, this compound plays a crucial role in regulating cell cycle progression, mitosis, and signal transduction pathways often dysregulated in cancer.[2][3] This document provides detailed application notes and a comprehensive protocol for assessing the in vitro efficacy of this compound on cancer cell viability. The protocol outlines the use of a tetrazolium-based colorimetric assay (MTS) to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. Furthermore, this document summarizes key quantitative data on this compound's inhibitory activity and illustrates its mechanisms of action through detailed signaling pathway diagrams.
Introduction
This compound is a small molecule inhibitor that has demonstrated potent activity against several key kinases implicated in cancer pathogenesis. Its primary targets include Aurora A and Aurora B, serine/threonine kinases essential for mitotic progression.[4] By inhibiting these kinases, this compound can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5] Additionally, this compound effectively inhibits JAK2, a tyrosine kinase central to the JAK-STAT signaling pathway, which is frequently activated in myeloproliferative neoplasms and other hematological malignancies.[1] The compound also shows activity against the BCR-ABL fusion protein, including the T315I mutant which confers resistance to some standard therapies. This multi-targeted approach makes this compound a promising candidate for a range of solid and hematological cancers.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effect on a selection of cancer cell lines.
| Target Kinase | IC50 (nM) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Aurora A | 3 | HCT116 | Colon Carcinoma | 30 | MCE |
| Aurora B | 3 | B-NHL cell lines | B-cell non-Hodgkin's lymphoma | < 1000 | [5] |
| JAK2 | 1.2 | HEL | Erythroleukemia | - | - |
| JAK2 (V617F) | - | SET-2 | Myeloid Leukemia | - | [6] |
| JAK3 | 1 | - | - | - | - |
| Abl (T315I) | 1-30 | - | - | - | [7] |
| Flt3 | 1-30 | - | - | - | [7] |
| Various Solid Tumor Cell Lines | - | - | - | 7-20 | [8] |
Experimental Protocols
Cell Viability Assay Using MTS
This protocol describes a method for determining the effect of this compound on the viability of adherent or suspension cancer cells using a colorimetric MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. Count cells and adjust the density to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
For suspension cells, count and adjust the cell density to 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. The final concentrations should typically range from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. For suspension cells, add the compound dilutions directly to the wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well, including the blank controls.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be sufficient to allow for a color change in the vehicle control wells but not so long that the signal becomes saturated.
-
After incubation, place the plate on a plate shaker for 1 minute to ensure uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualization
.dot
Caption: Experimental workflow for determining cell viability upon this compound treatment.
.dot
Caption: this compound inhibits Aurora kinases, leading to mitotic arrest and apoptosis.
.dot
Caption: this compound inhibits the JAK2-STAT pathway, reducing cell proliferation.
References
- 1. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AT9283 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 is a potent, multi-targeted kinase inhibitor with significant anti-neoplastic activity. It primarily targets Aurora A and Aurora B kinases, which are crucial for mitotic progression, and also shows inhibitory activity against Janus kinase 2 (JAK2), JAK3, and Abl kinase (including the T315I mutant).[1] The overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with a summary of reported IC50 values and a schematic of the targeted signaling pathways.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound across a range of cancer cell lines. It is important to note that these values have been collated from various studies and experimental conditions may differ.
| Cell Line Category | Cell Line | IC50 Value (nM) | Notes |
| B-Cell Non-Hodgkin's Lymphoma (B-NHL) | Various | 20 - 1600 | Inhibition of cell proliferation.[4] |
| Colorectal Carcinoma | HCT116 | 30 | Inhibition of Aurora B kinase activity. |
| HCT116 | 7 - 20 | Inhibition of colony formation.[5] | |
| Chronic Myeloid Leukemia (CML) | Ba/F3 (with BCR-ABL mutations) | 10 - 21 | Inhibition of proliferation in imatinib-resistant models.[6] |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with could be from 1 nM to 10 µM. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
Following the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by using a plate shaker.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis and IC50 Determination:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%. Software such as GraphPad Prism can be used for this analysis.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits Aurora and JAK2 signaling pathways.
References
- 1. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. astx.com [astx.com]
AT9283: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 is a potent, multi-targeted small molecule inhibitor of several key kinases implicated in cancer pathogenesis. It demonstrates significant activity against Aurora A and Aurora B kinases, Janus kinase 2 (JAK2) and 3 (JAK3), as well as the Abelson tyrosine kinase (Abl), including the gatekeeper mutant T315I.[1][2][3][4] This multifaceted inhibitory profile makes this compound a valuable tool for investigating the roles of these kinases in cell cycle regulation, proliferation, and survival across a variety of cancer models. These application notes provide detailed protocols for the use of this compound in cell culture, including treatment conditions, dosage guidelines, and methods for assessing its biological effects.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of its target kinases to block their catalytic activity.[5] Its primary targets are crucial regulators of cell division and signaling pathways frequently dysregulated in cancer:
-
Aurora Kinases (A and B): These serine/threonine kinases are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[3][6] Inhibition of Aurora kinases by this compound leads to mitotic arrest, endoreduplication (repeated rounds of DNA replication without cell division), and ultimately apoptosis.[7][8] A key pharmacodynamic marker of Aurora B inhibition is the reduced phosphorylation of its substrate, Histone H3 at Serine 10.[9]
-
Janus Kinases (JAK2 and JAK3): These tyrosine kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokine and growth factor receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[5][10] this compound's inhibition of JAK2/3 can disrupt this signaling cascade.
-
BCR-ABL Kinase: This fusion protein, characteristic of chronic myeloid leukemia (CML), possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation. This compound is effective against both wild-type and the imatinib-resistant T315I mutant of BCR-ABL.[3][11][12]
Data Presentation: In Vitro Inhibitory Activity of this compound
The following tables summarize the inhibitory potency of this compound against its primary kinase targets and its anti-proliferative effects in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Aurora A | 3[11] |
| Aurora B | 3[11] |
| JAK2 | 1.2[5][13] |
| JAK3 | 1.1[5][13] |
| Abl (T315I) | 4[11] |
| Flt3 | 1-30[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Ba/F3 (expressing Bcr-Abl mutants) | Leukemia | 8 - 33[3] |
| KBM-5/STI-R (T315I mutant) | Chronic Myeloid Leukemia | 124[3] |
| K562/IMR (Bcr-Abl overexpression) | Chronic Myeloid Leukemia | 130[3] |
| HCT116 | Colorectal Carcinoma | 30 (induces polyploidy)[14] |
| Various B-cell Non-Hodgkin's Lymphoma | Lymphoma | < 1000[8] |
| Granta-519 | Mantle Cell Lymphoma | Not specified, but effective in xenograft model[7] |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | Not specified, but effective[7] |
| RL | Follicular Lymphoma | Not specified, but effective[7] |
| Raji | Burkitt's Lymphoma | Not specified, but effective[7] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest
-
Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
This compound (stock solution typically prepared in DMSO)
-
96-well, 24-well, or 6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in appropriate medium to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into tissue culture plates at a predetermined density. This will vary depending on the cell line and the duration of the experiment. A starting point for a 96-well plate is 5,000-10,000 cells per well.
-
Allow cells to adhere and recover for 16-24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Following the desired incubation period with this compound, add 20 µL of MTS reagent directly to each well of the 96-well plate.[15]
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.[15] The incubation time may need to be optimized for different cell lines.
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and resuspending the pellet.[16]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the samples by flow cytometry within one hour.[17]
Western Blotting for Phospho-Histone H3
This protocol allows for the detection of a key pharmacodynamic marker of Aurora B kinase inhibition by this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C, following the manufacturer's recommended dilution.[18]
-
Wash the membrane three times with TBST for 10 minutes each.[18]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits Aurora, JAK/STAT, and BCR-ABL pathways.
Caption: General workflow for in vitro studies with this compound.
References
- 1. astx.com [astx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. apexbt.com [apexbt.com]
- 5. astx.com [astx.com]
- 6. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. astx.com [astx.com]
- 12. Activity of the multitargeted kinase inhibitor, this compound, in imatinib-resistant BCR-ABL-positive leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
Application Notes and Protocols for AT9283 Western Blot Target Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT9283 is a potent, multi-targeted kinase inhibitor with significant anti-proliferative activity in various cancer models. It primarily targets Aurora A, Aurora B, and Janus kinase 2 (JAK2), key regulators of cell division and signaling pathways often dysregulated in cancer.[1][2][3] Target validation is a critical step in preclinical drug development to confirm that a compound engages its intended molecular targets and elicits the expected downstream effects. This document provides a detailed protocol for using Western blot analysis to validate the inhibitory activity of this compound on its key targets in a cellular context. The protocol focuses on detecting the phosphorylation status of downstream substrates, namely Histone H3 for Aurora B activity and STAT3 for JAK2 activity.
Introduction
This compound is a small molecule inhibitor that has been investigated for its therapeutic potential in various hematological malignancies and solid tumors.[3] Its mechanism of action involves the inhibition of several key kinases:
-
Aurora A and B Kinases: These serine/threonine kinases are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[2][4] Their overexpression is common in many cancers and is associated with genomic instability.[4][5]
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a crucial role in cytokine and growth factor signaling through the JAK/STAT pathway.[1][6][7] Constitutive activation of the JAK2/STAT3 pathway is a hallmark of myeloproliferative neoplasms and other cancers.[1]
Western blotting is a widely used and effective technique to assess the activity of kinase inhibitors. By using antibodies specific to the phosphorylated forms of downstream substrates, it is possible to quantify the inhibition of kinase activity. For this compound, the phosphorylation of Histone H3 at Serine 10 (a direct substrate of Aurora B) and the phosphorylation of STAT3 at Tyrosine 705 (a downstream effector of JAK2) serve as reliable pharmacodynamic biomarkers of its activity.[8][9]
Data Presentation
The following table summarizes the key targets of this compound and the recommended biomarkers for Western blot validation.
| Target Kinase | Downstream Biomarker | Phosphorylation Site | Cellular Process |
| Aurora Kinase B | Histone H3 | Serine 10 | Mitosis, Chromosome Condensation |
| JAK2 | STAT3 | Tyrosine 705 | Cytokine Signaling, Cell Proliferation, Survival |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to validate the target engagement of this compound.
Materials and Reagents
-
Cell Lines: A suitable cancer cell line known to have active Aurora Kinase and JAK/STAT signaling (e.g., K562, HEL, or other hematological or solid tumor cell lines).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): Containing β-mercaptoethanol.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for the target proteins (e.g., 10% for STAT3, 15% for Histone H3).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
PVDF Membrane: 0.45 µm pore size.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Rabbit anti-Histone H3
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse anti-STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL): For HRP detection.
Procedure
-
Cell Culture and Treatment:
-
Seed the chosen cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a DMSO-only vehicle control.
-
Aspirate the old medium and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., for a time-course experiment: 2, 6, 24 hours; for a dose-response experiment: a fixed time point, e.g., 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein extract) into a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Immunoblotting:
-
Wash the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3 or anti-phospho-STAT3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
For data normalization, the membrane can be stripped and re-probed for the corresponding total protein (total Histone H3 or total STAT3) and a loading control (β-actin or GAPDH).
-
Conclusion
This application note provides a comprehensive protocol for the validation of this compound target engagement using Western blot analysis. By monitoring the phosphorylation status of key downstream biomarkers, researchers can effectively assess the in-cell potency and mechanism of action of this multi-targeted kinase inhibitor. Adherence to this detailed protocol will enable the generation of robust and reproducible data, which is essential for the continued development of this compound and other targeted therapies.
References
- 1. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT9283 Immunoprecipitation Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 is a potent, multi-targeted small molecule inhibitor of several key kinases implicated in cancer pathogenesis.[1] It demonstrates significant activity against Aurora A, Aurora B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase, including the T315I mutant.[2][3][4] The primary mechanism of action of this compound is the induction of mitotic arrest, leading to polyploidy and subsequent apoptosis in cancer cells.[2][5] This document provides detailed protocols for utilizing immunoprecipitation-kinase assays to characterize the activity of this compound against its primary targets, Aurora A, Aurora B, and JAK2.
Mechanism of Action
This compound exerts its anti-neoplastic effects by inhibiting kinases crucial for cell cycle progression and signal transduction.
-
Aurora Kinases (A and B): These serine/threonine kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and separation, while Aurora B is a component of the chromosomal passenger complex, essential for chromosome segregation and cytokinesis.[6] Inhibition of Aurora kinases by this compound disrupts these processes, leading to mitotic failure.[1][6] A key pharmacodynamic biomarker for Aurora B inhibition is the reduction of phosphorylation of histone H3 at serine 10.[6]
-
JAK2/STAT3 Pathway: The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine and growth factor signaling.[7] Constitutive activation of the JAK2/STAT3 pathway is a hallmark of myeloproliferative neoplasms and other hematological malignancies. This compound potently inhibits JAK2, thereby blocking the downstream phosphorylation of STAT5 and STAT6, leading to reduced proliferation and induction of apoptosis in JAK-dependent cells.[3][4][7]
Data Presentation
The inhibitory activity of this compound against a panel of kinases is summarized in the table below. This data is crucial for understanding the selectivity profile of the compound and for designing experiments to probe its biological effects.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Aurora A | ~3.0 | Cell-free | [2] |
| Aurora B | ~3.0 | Cell-free | [2] |
| JAK2 | 1.2 | Cell-free | [2] |
| JAK3 | 1.1 | Cell-free | [2] |
| Abl (T315I) | 4 | Cell-free | [2] |
| FLT3 | 1-30 | Cell-free | [8] |
Experimental Protocols
The following protocols provide a framework for performing immunoprecipitation kinase assays to measure the inhibitory activity of this compound on its target kinases.
I. Cell Lysis and Protein Extraction
This initial step is critical for obtaining high-quality lysates for immunoprecipitation.
Materials:
-
Cell culture flasks or plates with cells of interest (e.g., HCT116 for Aurora kinases, HEL for JAK2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Protocol:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
II. Immunoprecipitation of Target Kinase
This protocol describes the isolation of the target kinase from the cell lysate.
Materials:
-
Cell lysate (from Step I)
-
Primary antibody specific for the target kinase (e.g., anti-Aurora A, anti-Aurora B, or anti-JAK2 antibody)
-
Protein A/G agarose or sepharose beads
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100)
-
Microcentrifuge tubes
-
Rotating platform (4°C)
Protocol:
-
Pre-clear the lysate by adding 20-30 µL of Protein A/G bead slurry per 1 mg of protein and incubating for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate (the optimal amount should be determined empirically, typically 1-5 µg per 1 mg of lysate).
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30-50 µL of Protein A/G bead slurry and incubate for an additional 1-2 hours at 4°C on a rotator.
-
Pellet the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove as much of the supernatant as possible.
III. In Vitro Kinase Assay
This protocol outlines the procedure for measuring the kinase activity of the immunoprecipitated protein in the presence of this compound.
Materials:
-
Immunoprecipitated kinase-bead complex (from Step II)
-
This compound (dissolved in DMSO) at various concentrations
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.[9]
-
ATP (including radiolabeled [γ-³²P]ATP or for non-radioactive methods, a suitable ATP concentration)
-
Specific substrate for the kinase (e.g., Histone H3 for Aurora B, a synthetic peptide for Aurora A or JAK2)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or appropriate detection system for non-radioactive methods
Protocol:
-
Resuspend the immunoprecipitated kinase-bead complex in Kinase Assay Buffer.
-
Aliquot the bead suspension into separate microcentrifuge tubes.
-
Add this compound at the desired final concentrations (and a DMSO vehicle control) to the respective tubes and pre-incubate for 15-30 minutes at 30°C.
-
Initiate the kinase reaction by adding the ATP mix (containing the substrate and [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
After electrophoresis, dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into the substrate using a phosphorimager.
-
Determine the IC50 of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: Key signaling pathways inhibited by this compound.
Experimental Workflow
The diagram below outlines the major steps of the immunoprecipitation kinase assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. astx.com [astx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for AT9283 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinase A, Aurora kinase B, Janus kinase 2 (JAK2), and BCR-ABL kinase.[1] Its mechanism of action involves the disruption of mitotic progression, leading to cell cycle arrest and apoptosis, making it a compound of interest for cancer therapy.[2][3] Preclinical studies in various human tumor xenograft models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other chemotherapeutic agents.[2][4] These application notes provide a detailed protocol for utilizing this compound in an in vivo xenograft model, including experimental design, data presentation, and visualization of key pathways and workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting key kinases involved in cell division and signaling pathways. Its primary targets are Aurora kinases A and B, which are essential for mitotic checkpoint control.[1] Inhibition of Aurora B leads to failed cytokinesis and the formation of polyploid cells, ultimately triggering apoptosis.[3] Additionally, this compound targets JAK2, a key component of the JAK/STAT signaling pathway, which is often dysregulated in myeloproliferative disorders.[5] The compound has also shown activity against the T315I mutant of BCR-ABL, a common mechanism of resistance to imatinib in Chronic Myeloid Leukemia (CML).[6]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from various in vivo xenograft studies investigating the efficacy of this compound.
| Xenograft Model | Treatment Regimen (Dose, Route, Schedule) | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| HCT116 (Colorectal) | 15 mg/kg, IP | 67% TGI | [7] |
| HCT116 (Colorectal) | 20 mg/kg, IP | 76% TGI | [7] |
| HCT116 (Colorectal) | 10 mg/kg, IP, bid for 9 days | Significant tumor growth inhibition | [4] |
| Mantle Cell Lymphoma | 15 mg/kg this compound, IP | Modest anti-tumor activity | [2] |
| Mantle Cell Lymphoma | 20 mg/kg this compound, IP | Statistically significant tumor growth inhibition and enhanced survival | [2] |
| Mantle Cell Lymphoma | 15 or 20 mg/kg this compound + 10 mg/kg Docetaxel, IP | Statistically significant tumor growth inhibition and enhanced survival | [2][3] |
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits Aurora A/B and JAK2 signaling pathways.
Experimental Workflow for this compound In Vivo Xenograft Model
Caption: Workflow for an this compound in vivo xenograft experiment.
Experimental Protocols
Cell Lines and Animal Models
-
Cell Lines: Human colorectal carcinoma (HCT116) or mantle cell lymphoma (Granta-519) cell lines are commonly used. Cells should be cultured in their recommended media and conditions.
-
Animal Models: Immunocompromised mice such as BALB/c nude or SCID mice (6-8 weeks old) are suitable for establishing xenografts. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
Tumor Implantation
-
Harvest cultured tumor cells during their logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Preparation of this compound Formulation
-
For Intraperitoneal (IP) Injection:
-
Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
For a final formulation, dilute the stock solution in a vehicle of 10% DMSO and 90% corn oil to the desired final concentration.[8]
-
Alternatively, a small amount of DMSO can be used to dissolve the drug, which is then diluted with saline to a final DMSO concentration of 5-10%.[9]
-
-
For Intravenous (IV) Infusion:
-
Based on clinical trial protocols, lyophilized this compound can be reconstituted in 5% dextrose.[10] This can be adapted for preclinical studies.
-
Treatment Protocol
-
Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Monotherapy Example (HCT116 Xenograft):
-
Combination Therapy Example (Mantle Cell Lymphoma Xenograft):
-
Administer this compound at 15 or 20 mg/kg IP daily.
-
Administer Docetaxel at 10 mg/kg intravenously once a week.[2]
-
-
The vehicle control group should receive the same volume of the vehicle used to formulate this compound.
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the animals throughout the study.
Pharmacodynamic Analysis
-
Western Blot for Phospho-Histone H3 (pHH3):
-
At the end of the study, or at specified time points post-treatment, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in lysis buffer and extract the proteins.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A decrease in the pHH3 signal relative to total H3 indicates Aurora B kinase inhibition.
-
-
Immunohistochemistry (IHC) for p53:
-
Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.[4]
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against p53.[4]
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a suitable chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides. An increase in nuclear p53 staining can indicate a cellular response to DNA damage or cell cycle arrest.[4]
-
References
- 1. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [astx.com]
- 5. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AT9283 Administration in Murine Models
These application notes provide detailed information and protocols for the administration of AT9283, a multi-targeted kinase inhibitor, in preclinical mouse models. The following sections outline the administration routes, dosing schedules, and experimental protocols based on published research.
This compound: Overview of Mechanism of Action
This compound is a potent small molecule inhibitor of several kinases, primarily targeting Aurora A and Aurora B kinases, which are crucial for mitotic progression.[1] By inhibiting these kinases, this compound disrupts cell division, leading to polyploidy and apoptosis in cancer cells.[2][3][4] Additionally, this compound has been shown to inhibit Janus kinase 2 (JAK2) and Abl kinase, suggesting its therapeutic potential in hematological malignancies and other cancers driven by these signaling pathways.[5][6][7]
Data Presentation: this compound Dosing Regimens in Mice
The following tables summarize the reported dosing schedules and administration routes for this compound in various mouse xenograft models.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Tumor Model | Mouse Strain | Dose | Dosing Schedule | Reference |
| HCT116 Colorectal Carcinoma | Nude | 10 mg/kg | Twice daily (bid) for 9 days | |
| HCT116 Colorectal Carcinoma | Nude | 15 mg/kg and 20 mg/kg | Not specified, duration 16 days | [8] |
| Mantle Cell Lymphoma | SCID | 15 mg/kg or 20 mg/kg | Not specified | [2][3] |
| Mantle Cell Lymphoma | Not specified | 10 mg/kg and 15 mg/kg | Not specified | [4] |
| Not specified | Not specified | 45 mg/kg | Two cycles, 14 hours apart | [8] |
Table 2: Intravenous (i.v.) Administration of this compound
| Tumor Model | Mouse Strain | Dose | Dosing Schedule | Reference |
| HCT116 Colorectal Carcinoma | Nude | 10 mg/kg | Single bolus dose |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Colorectal Cancer Xenograft Model
This protocol is based on studies using the HCT116 human colorectal carcinoma cell line in nude mice.
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., 5% Dextrose in water, sterile PBS)
-
HCT116 cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel, to a final concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in a sterile vehicle. While the specific vehicle for i.p. injection in mice is not consistently reported, a common practice is to use a vehicle similar to that for i.v. formulations, such as 5% dextrose, or sterile saline. Perform pilot studies to ensure solubility and tolerability.
-
Prepare the solution to a concentration that allows for the desired dose (e.g., 10 mg/kg) to be administered in a reasonable volume (e.g., 100-200 µL).
-
-
Administration of this compound:
-
Weigh the mice to determine the exact volume of this compound solution to inject.
-
Administer this compound via intraperitoneal injection. A common dosing schedule is twice daily (bid) for a specified number of days (e.g., 9 days).
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and injection site reactions.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blotting for pharmacodynamic markers like phospho-Histone H3).
-
Protocol 2: Intravenous (i.v.) Administration of this compound
This protocol is based on a single-dose study in a colorectal cancer xenograft model.
Materials:
-
This compound (lyophilized powder)
-
5% Dextrose in water (sterile)
-
HCT116 cells
-
Female athymic nude mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Restraining device for tail vein injection
Procedure:
-
Tumor Implantation:
-
Follow the same procedure for cell culture and tumor implantation as described in Protocol 1.
-
-
Preparation of this compound Solution for Infusion:
-
Reconstitute lyophilized this compound in sterile 5% dextrose in water to the desired concentration for a single bolus injection (e.g., 10 mg/kg).[9] The final volume for tail vein injection should be approximately 100 µL.
-
-
Administration of this compound:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Administer the this compound solution as a single bolus via the lateral tail vein.
-
-
Pharmacodynamic Analysis:
-
At predetermined time points after injection, euthanize the mice and collect tumors to assess the inhibition of target kinases. For example, tumor samples can be analyzed for the phosphorylation status of Histone H3 Serine 10.
-
Mandatory Visualizations
Signaling Pathways of this compound
Caption: this compound inhibits Aurora A/B and JAK2 signaling pathways.
Experimental Workflow for this compound In Vivo Studies
Caption: General workflow for assessing this compound efficacy in mouse xenograft models.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. astx.com [astx.com]
- 6. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
AT9283 for Colony Formation Assay in Soft Agar: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 is a potent, multi-targeted kinase inhibitor with demonstrated activity against Aurora kinase A, Aurora kinase B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase[1]. Its ability to target key regulators of mitosis and cell proliferation has positioned it as a compound of interest in oncology research and drug development[1][2]. The colony formation assay in soft agar is a well-established in vitro method to assess anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in soft agar colony formation assays.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting critical signaling pathways involved in cell cycle progression and cell survival.
-
Aurora Kinase Inhibition: Aurora kinases (A and B) are essential for mitotic progression. This compound's inhibition of these kinases leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis[3].
-
JAK/STAT Pathway Inhibition: The JAK/STAT pathway is crucial for cytokine signaling that promotes cell proliferation and survival. By inhibiting JAK2 and JAK3, this compound can disrupt these signals, leading to reduced cell growth and induction of apoptosis, particularly in hematological malignancies[1].
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Aurora A | Kinase Assay | IC50 | 3 nM | [4] |
| Aurora B | Kinase Assay | IC50 | 3 nM | [4] |
| JAK2 | Kinase Assay | IC50 | 1.2 nM | [4] |
| JAK3 | Kinase Assay | IC50 | 1.1 nM | [4] |
| Abl | Kinase Assay | IC50 | 4 nM | [4] |
| HCT116 (Colon Carcinoma) | Aurora B Kinase Activity | IC50 | 30 nM | [4] |
| HCT116 (Colon Carcinoma) | Colony Formation | - | Potent Inhibition | [4] |
| Various Solid Tumor Cell Lines | Cellular Histone H3 Phosphorylation | IC50 | 7 - 20 nM | [5] |
| Aggressive B-cell Non-Hodgkin's Lymphoma (B-NHL) Cell Lines | Cell Proliferation | IC50 | < 1 µM | [3] |
| Multiple Myeloma (MM) Cell Lines | Cell Growth Inhibition & Apoptosis | - | Dose-dependent | [3] |
| Erythroid Progenitors from MPD patients | Colony Formation | - | Potent Inhibition | [6] |
Signaling Pathway of this compound
Caption: this compound inhibits Aurora, JAK, and Abl kinases, leading to apoptosis and reduced colony formation.
Experimental Workflow for Soft Agar Colony Formation Assay with this compound
Caption: Workflow for the soft agar colony formation assay with this compound.
Detailed Experimental Protocol: this compound in Soft Agar Colony Formation Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (prepare stock solution in DMSO, store at -20°C)
-
Cancer cell line of interest (e.g., HCT116, MM.1S, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10-20% FBS)
-
2X complete cell culture medium
-
Agarose, high purity
-
Sterile, tissue culture-treated 6-well plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile water
-
Crystal Violet staining solution (0.005% in methanol)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
1. Preparation of Agar Solutions:
-
1.2% Base Agar: Dissolve 1.2 g of agarose in 100 mL of sterile water by autoclaving or microwaving. Aliquot and store at 4°C.
-
0.7% Top Agar: Dissolve 0.7 g of agarose in 100 mL of sterile water by autoclaving or microwaving. Aliquot and store at 4°C.
2. Preparation of Base Layer:
-
Melt the 1.2% base agar solution and cool to 42°C in a water bath.
-
Warm an equal volume of 2X complete medium to 37°C.
-
In a sterile tube, mix the 1.2% agar and 2X medium in a 1:1 ratio to obtain a final concentration of 0.6% agar in 1X complete medium.
-
Immediately add 1.5 - 2 mL of the 0.6% base agar mixture to each well of a 6-well plate.
-
Ensure the agar evenly covers the bottom of the well and allow it to solidify at room temperature in a laminar flow hood for at least 30 minutes.
3. Preparation of Cell Layer:
-
Harvest cells and prepare a single-cell suspension. For adherent cells, use trypsin-EDTA. For suspension cells, gently pipette to break up clumps.
-
Count the cells and determine the viability using a hemocytometer and trypan blue.
-
Resuspend the cells in 1X complete medium to a concentration of 2 x 10^4 to 1 x 10^5 cells/mL (this may need optimization for your cell line).
-
Melt the 0.7% top agar solution and cool to 42°C in a water bath.
-
Warm an equal volume of 2X complete medium to 37°C.
-
Prepare different dilutions of this compound in 1X complete medium at 2X the final desired concentration. A suggested starting concentration range is 10 nM to 1 µM.
-
In sterile tubes, for each condition (including a vehicle control with DMSO), mix the following in order:
-
0.5 mL of the cell suspension
-
0.5 mL of the 2X this compound dilution (or vehicle)
-
1.0 mL of 0.7% top agar (at 42°C)
-
-
Gently mix the contents by inverting the tube (avoiding bubbles) to achieve a final agar concentration of approximately 0.35%.
4. Plating and Incubation:
-
Immediately overlay 1.5 mL of the cell/agar/drug mixture onto the solidified base layer in each well.
-
Allow the top layer to solidify at room temperature for at least 30 minutes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-4 weeks.
-
Feed the cells 2-3 times per week by adding 100-200 µL of complete medium containing the appropriate concentration of this compound (or vehicle) to the top of the agar.
5. Staining and Colony Counting:
-
After 2-4 weeks, or when colonies are visible, stain the colonies.
-
Add 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the colonies (typically >50 µm in diameter) using a microscope or a colony counter.
-
Calculate the percentage of colony inhibition for each this compound concentration relative to the vehicle control.
Troubleshooting:
-
No colony formation: The cell seeding density may be too low, or the agar temperature may have been too high, killing the cells. Optimize the cell number and ensure the agar is cooled to 42°C before mixing with the cells.
-
Agar setting too quickly: Work quickly and pre-warm all solutions and pipettes.
-
Uneven agar layers: Ensure the plates are on a level surface during solidification.
-
Contamination: Use sterile technique throughout the entire procedure.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate its effects on the anchorage-independent growth of various cancer cell lines, providing valuable insights into its therapeutic potential.
References
- 1. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. artscimedia.case.edu [artscimedia.case.edu]
AT9283: Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 is a potent, multi-targeted kinase inhibitor with significant activity against Aurora kinase A and Aurora kinase B.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing vital roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Dysregulation of Aurora kinases is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[1] this compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis in cancer cells, highlighting its potential as an anti-neoplastic agent.[5][6] This document provides detailed protocols for analyzing the effects of this compound on cell cycle progression using flow cytometry, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution of Burkitt lymphoma cell lines, Akata and P3HR1, after 48 hours of treatment. Data is extracted from Jiang et al., PeerJ, 2023.[5][7]
Table 1: Effect of this compound on Cell Cycle Distribution of Akata Cells
| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 55.1 | 35.2 | 9.7 |
| 0.1 | 48.2 | 30.1 | 21.7 |
| 0.2 | 35.6 | 25.4 | 39.0 |
| 0.4 | 25.1 | 18.2 | 56.7 |
Table 2: Effect of this compound on Cell Cycle Distribution of P3HR1 Cells
| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 60.3 | 28.9 | 10.8 |
| 0.1 | 52.1 | 24.3 | 23.6 |
| 0.2 | 40.2 | 19.8 | 39.9 |
| 0.4 | 30.5 | 15.1 | 54.4 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., Akata, P3HR1) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the experiment.
-
Cell Culture Conditions: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the medium with the prepared this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a standard procedure for preparing cells for cell cycle analysis using propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI and interfere with the DNA content analysis.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a low flow rate for data acquisition to ensure accurate measurements.
-
Collect data from at least 10,000-20,000 single-cell events.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (G1, S, and G2/M phases).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. apexbt.com [apexbt.com]
- 5. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
Application Note: Visualizing Mitotic Spindle Defects Induced by AT9283 using Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases, which are critical regulators of mitosis.[1][2][3] Both Aurora A and B are frequently overexpressed in human tumors, making them attractive targets for anti-cancer therapies.[1][4] this compound inhibits tumor growth by disrupting the mitotic phase of the cell cycle, leading to characteristic spindle defects, chromosome missegregation, and ultimately, cell death.[2][5] This application note provides a detailed protocol for using immunofluorescence (IF) microscopy to observe and quantify the mitotic spindle defects induced by this compound treatment in cancer cell lines.
Mechanism of Action this compound exerts its anti-mitotic effects primarily through the inhibition of Aurora A and Aurora B kinases.
-
Aurora A Kinase: This kinase is essential for centrosome maturation and separation, as well as for the assembly of a bipolar mitotic spindle.[6][7] Inhibition of Aurora A by this compound disrupts these processes, leading to defects in spindle pole organization and the formation of abnormal mitotic spindles, such as monopolar or multipolar spindles.[6]
-
Aurora B Kinase: As a key component of the chromosomal passenger complex, Aurora B has multiple roles. It is required for the phosphorylation of Histone H3 on Serine 10 (pHH3-Ser10), a crucial step for chromosome condensation.[8] It also ensures the correct attachment of microtubules to kinetochores, which is fundamental for proper chromosome alignment at the metaphase plate.[4] Inhibition of Aurora B by this compound results in a loss of pHH3-Ser10, chromosome alignment defects, and failure of cytokinesis.[2][8] This often leads to endoreduplication—a process where cells exit mitosis without dividing, resulting in polyploid cells with a DNA content greater than 4N.[5][9][10]
The combined inhibition of both kinases by this compound leads to severe mitotic disruption, triggering the spindle assembly checkpoint and ultimately causing mitotic catastrophe or apoptosis.
Signaling Pathway of this compound-Induced Mitotic Defects
The following diagram illustrates how this compound inhibits Aurora kinases to induce mitotic spindle defects.
Caption: this compound inhibits Aurora A and B, leading to distinct mitotic defects.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Mitotic Spindles
This protocol details the steps for treating cells with this compound and performing immunofluorescence to visualize mitotic spindles, centrosomes, and chromosomes.
Materials
-
Cell Lines: HeLa (cervical cancer), HCT116 (colorectal cancer), or other susceptible cancer cell lines.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (Stock solution in DMSO)
-
Nocodazole (Optional, for mitotic arrest positive control)
-
1X Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
-
Antibodies:
-
Primary: Mouse anti-α-Tubulin (for spindles), Rabbit anti-γ-Tubulin (for centrosomes), Rabbit anti-phospho-Histone H3 (Ser10).
-
Secondary: Goat anti-Mouse IgG (Alexa Fluor 488), Goat anti-Rabbit IgG (Alexa Fluor 594).
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) for DNA.
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).
-
Hardware: Glass coverslips (18 mm), 6-well plates, fluorescence microscope.
Procedure
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency after 24 hours.
-
Drug Treatment:
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or a vehicle control (DMSO) for a duration equivalent to one cell cycle (e.g., 24 hours for HeLa cells).
-
-
Cell Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with 1X PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.[11]
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.2% Triton X-100 in PBS and incubate for 10 minutes at room temperature.[11]
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute primary antibodies in Blocking Buffer (e.g., anti-α-Tubulin 1:1000, anti-γ-Tubulin 1:500).
-
Aspirate the blocking solution and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with 1X PBS for 5 minutes each.
-
Dilute fluorescently-labeled secondary antibodies in Blocking Buffer.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Wash three times with 1X PBS for 5 minutes each.
-
Incubate with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Perform a final wash with 1X PBS.
-
Mount the coverslips onto glass slides using anti-fade mounting medium.[11]
-
-
Imaging:
-
Allow the mounting medium to cure.
-
Visualize the cells using a fluorescence or confocal microscope. Capture images using appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the immunofluorescence protocol.
Caption: Workflow for immunofluorescence analysis of this compound-treated cells.
Data Presentation and Expected Results
Treatment with this compound is expected to induce several quantifiable mitotic defects. The data below are representative of expected outcomes based on the mechanism of action of Aurora kinase inhibitors.[12][13][14]
Table 1: Quantification of Mitotic Phenotypes
Analyze at least 100 mitotic cells per condition.
| Phenotype | Description | Expected Outcome with this compound |
|---|---|---|
| Bipolar Spindle | Normal spindle with two distinct poles. | Significant Decrease |
| Monopolar Spindle | Spindle with a single pole and radial microtubules. | Significant Increase |
| Multipolar Spindle | Spindle with three or more poles. | Significant Increase |
| Chromosome Alignment | Chromosomes aligned at the metaphase plate. | Significant % of cells with misaligned chromosomes |
| Micronuclei | Small, extra-nuclear bodies containing DNA fragments. | Increase in interphase cells post-treatment |
Table 2: Analysis of Biomarkers and Cellular States
Analyze at least 200 total cells per condition.
| Biomarker / State | Description | Expected Outcome with this compound |
|---|---|---|
| p-Histone H3 (Ser10) | Mitotic marker for chromosome condensation; Aurora B substrate. | Marked reduction or absence of signal in mitotic cells.[8] |
| Polyploidy | Cells containing more than two paired sets of chromosomes (>4N DNA). | Increase in the number of large, often multinucleated, cells.[10] |
| Centrosome Number | Number of γ-tubulin foci per cell. | Potential for cells with >2 centrosomes to fail clustering, leading to multipolar spindles.[6][13] |
By following this protocol, researchers can effectively use immunofluorescence to visualize, characterize, and quantify the potent anti-mitotic effects of this compound, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora A Protein Kinase: To the Centrosome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Endosulfine alpha maintains spindle pole integrity by recruiting Aurora A during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AT9283 Experimental Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent experimental results with AT9283, a multi-targeted kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values are a common challenge in preclinical drug testing. Several factors related to the compound, the cells, and the assay itself can contribute to this variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Solubility and Stability | This compound has a predicted water solubility of 0.0652 mg/mL.[1] Prepare fresh, high-concentration stock solutions in an appropriate solvent like DMSO. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Briefly sonicate the stock solution to aid dissolution if needed. This compound may be unstable in aqueous media over long incubation periods; consider this when designing your experiment. |
| Cell Line Specificity | The anti-proliferative effect of this compound can vary significantly between different cell lines.[2][3] This can be due to differences in the expression levels and activation status of its primary targets (Aurora kinases A/B, JAK2) and downstream signaling pathways.[4][5] Confirm that your chosen cell line expresses the target kinases and exhibits pathway activation. |
| Cell Seeding Density and Confluency | Cell density can influence cell signaling pathways and drug sensitivity. Overly confluent or sparse cultures may respond differently to this compound. Optimize cell seeding density to ensure logarithmic growth throughout the experiment. |
| Assay Type and Duration | Different cytotoxicity assays (e.g., MTT, CellTiter-Glo®, trypan blue) measure different aspects of cell health and can yield different IC50 values. The duration of drug exposure is also critical; for instance, a 72-hour incubation is commonly used for this compound.[6][7] Standardize your assay type and duration across experiments. |
| Batch-to-Batch Variability of this compound | If possible, obtain a new batch of the inhibitor to rule out issues with compound integrity from a specific lot. |
Troubleshooting Workflow for Inconsistent IC50 Values:
Q2: My western blot results show variable inhibition of downstream targets of Aurora kinases or JAK2. What could be the cause?
Inconsistent target inhibition in western blots can stem from issues with sample preparation, the western blotting procedure itself, or the experimental design.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent degradation and dephosphorylation of your target proteins. |
| Inadequate Antibody Quality | Verify the specificity and optimal dilution of your primary antibodies for phosphorylated and total target proteins (e.g., phospho-Aurora A/B, phospho-STAT5, phospho-Histone H3).[5][8] |
| Timing of Lysate Collection | The phosphorylation status of signaling proteins can change rapidly. Optimize the duration of this compound treatment and the timing of cell lysis to capture the desired inhibitory effect. A time-course experiment is recommended. |
| Loading Inconsistencies | Ensure equal protein loading across all lanes of your gel by performing a protein quantification assay (e.g., BCA or Bradford) and loading equal amounts of total protein. Always include a loading control (e.g., GAPDH, β-actin). |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound? this compound is a multi-targeted kinase inhibitor with potent activity against Aurora kinase A, Aurora kinase B, and Janus kinase 2 (JAK2).[4][9] It has also been shown to inhibit other kinases such as JAK3 and Abl.[9][10]
Q2: What is the mechanism of action of this compound? this compound functions as an inhibitor of mitosis by targeting Aurora kinases, which are crucial for regulating the cell cycle.[1] Inhibition of Aurora A and B kinases disrupts mitotic processes, leading to cell cycle arrest and apoptosis.[2][11] Additionally, by inhibiting JAK2, this compound can block cytokine signaling pathways that are often constitutively active in certain cancers.[4][5]
Signaling Pathway of this compound's Primary Targets:
Q3: How should I prepare and store this compound? this compound is typically supplied as a solid. For in vitro experiments, prepare a concentrated stock solution in a suitable organic solvent such as DMSO.[12] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations may be required and should be prepared according to established protocols.[12]
Q4: What are some known off-target effects of this compound? As a multi-targeted kinase inhibitor, this compound can affect other kinases besides its primary targets. While its activity is potent against Aurora kinases and JAK2, it may also inhibit other kinases to a lesser extent.[9][10] Researchers should be aware of potential off-target effects and consider using additional, more specific inhibitors as controls to confirm that the observed phenotype is due to the inhibition of the intended targets.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a fresh cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package.
Western Blot Analysis of Target Inhibition
-
Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., phospho-Aurora A/B, total Aurora A/B, phospho-STAT5, total STAT5, and a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of target inhibition.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
Experimental Workflow for Assessing this compound Activity:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. astx.com [astx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Optimizing AT9283 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AT9283, a potent multi-targeted kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets multiple kinases, primarily Aurora A and Aurora B, which are crucial for mitotic progression.[1][2][3] It also shows potent activity against JAK2/3, Abl (including the T315I mutant), and Flt3.[4] By inhibiting these kinases, this compound disrupts cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5]
Q2: Which signaling pathways are affected by this compound?
The primary signaling pathway inhibited by this compound is the Aurora kinase pathway, which plays a central role in mitosis. Additionally, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often dysregulated in various cancers.[4][6][7]
This compound inhibits key kinases in mitotic and proliferation pathways.
Q3: What is a typical starting concentration for in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on published data, a common starting point for in vitro cell-based assays is in the low nanomolar to low micromolar range. For instance, IC50 values for proliferation inhibition in various cancer cell lines range from 1 nM to over 1 µM.[4][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug concentration, cell seeding density, or incubation time.
-
Solution:
-
Ensure accurate and consistent preparation of this compound dilutions for each experiment.
-
Verify and standardize cell seeding density across all wells and plates.
-
Maintain consistent incubation times for drug treatment.
-
Use a positive and negative control to assess assay performance.
-
Problem 2: No significant effect of this compound is observed at expected concentrations.
-
Possible Cause: The cell line may be resistant to this compound, or the drug may have degraded.
-
Solution:
-
Cell Line Sensitivity: Test a wider range of this compound concentrations, extending into the higher micromolar range. Consider using a cell line known to be sensitive to this compound as a positive control.
-
Drug Integrity: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Assay Duration: The effect of this compound on cell viability and proliferation is often time-dependent. Consider increasing the incubation time (e.g., 48 to 72 hours).[8]
-
Troubleshooting workflow for unexpected experimental results with this compound.
Problem 3: Observed cytotoxicity is lower than expected.
-
Possible Cause: The assay used may not be sensitive enough to detect the specific mode of cell death induced by this compound.
-
Solution:
-
This compound primarily induces apoptosis and cell cycle arrest. Assays that measure metabolic activity (like MTT) may not fully capture the cytostatic effects.
-
Complement viability assays with methods that directly measure apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) or cell cycle distribution (e.g., propidium iodide staining and flow cytometry).[5]
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| HCT-116 | Colon Carcinoma | 30 | Colony Formation | [9] |
| HCT-116 | Colon Carcinoma | 90 | CCK8 Assay (72h) | [4] |
| A549 | Lung Carcinoma | 512 | MTT Assay (72h) | [4] |
| BaF3 (ABL-T315I) | Mouse B-cell | 11 | MTT Assay (72h) | [4] |
| BaF3 (wild type ABL) | Mouse B-cell | 13 | MTT Assay (72h) | [4] |
| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | [4] |
| LoVo | Colorectal Cancer | Not specified | Not specified | [4] |
| U-937 | Histiocytic Lymphoma | Not specified | Not specified | [4] |
| Multiple Myeloma (various) | Multiple Myeloma | < 1 µM | Proliferation Assay | [10] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment Regimen | Outcome | Reference |
| HCT116 Xenograft | 15 mg/kg and 20 mg/kg for 16 days | 67% and 76% tumor growth inhibition, respectively | [9] |
| Mantle Cell Lymphoma Xenograft | 20 mg/kg | Significant tumor growth inhibition and enhanced survival | [10] |
| Multiple Myeloma Xenograft | 45 mg/kg (i.p.) | Tumor growth inhibition | [9] |
References
- 1. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
AT9283 stability and storage conditions
Welcome to the technical support center for AT9283, a potent multi-targeted kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide clear and accessible information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that targets multiple kinases. Its primary targets are Aurora A, Aurora B, Janus kinase 2 (JAK2), and Janus kinase 3 (JAK3). It also shows potent activity against Abl (T315I) and Flt3.[1][2] This multi-targeted profile makes it a valuable tool for studying various cellular processes, including mitosis and signal transduction pathways implicated in cancer.
Q2: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor of its target kinases. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates. Inhibition of Aurora kinases A and B disrupts mitotic progression, leading to defects in chromosome segregation and cytokinesis, which can induce polyploidy and apoptosis in cancer cells.[3][4] Its inhibition of the JAK/STAT pathway can block cytokine signaling, which is crucial for the growth and survival of certain cancer cells.[5]
Q3: How should I store this compound powder and stock solutions?
Proper storage of this compound is crucial to maintain its stability and activity.
-
Powder: Store the solid form of this compound at -20°C for long-term storage, where it can be stable for up to three years.[6][7]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Under these conditions, the solution is stable for up to two years.[7][8] For shorter-term storage (up to one year), -20°C is also acceptable.[7]
Q4: In which solvents is this compound soluble?
The solubility of this compound varies depending on the solvent. It is important to use a solvent that is compatible with your experimental system.
This compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[7] | 262.17 mM[7] | Sonication may be required to fully dissolve the compound.[6] Use fresh, anhydrous DMSO as moisture can reduce solubility.[8] |
| Ethanol | ≥ 47.6 mg/mL[9] | 124.78 mM | Ultrasonic treatment can aid dissolution.[9] |
| Water | Insoluble[10] | < 2.62 µM | |
| DMF | 30 mg/mL | 78.65 mM | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.31 mM |
Data compiled from multiple sources. Slight variations may occur between batches.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Media | The final concentration of the organic solvent (e.g., DMSO) is too high in the aqueous cell culture medium. | Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, to maintain solubility and minimize solvent-induced cytotoxicity. |
| The compound has limited solubility in aqueous solutions. | After diluting the stock solution in your medium, vortex or mix thoroughly. If precipitation persists, consider using a formulation with surfactants like Tween-80 or encapsulating agents like SBE-β-CD for in vivo studies, as recommended by some suppliers.[7] | |
| Inconsistent or No Cellular Effect | Improper storage leading to compound degradation. | Review storage conditions. Ensure the compound has been stored at the recommended temperature and protected from light and moisture. Use freshly prepared dilutions for experiments. |
| Incorrect dosage or calculation errors. | Double-check all calculations for dilutions and final concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Cell line resistance or low target expression. | Verify the expression levels of the target kinases (Aurora A/B, JAK2/3) in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| High Background Signal in Kinase Assays | Non-specific binding of the compound. | Optimize the assay conditions, including buffer composition and ATP concentration. Include appropriate controls, such as a kinase-dead mutant or an unrelated inhibitor. |
| Cellular Toxicity Unrelated to Target Inhibition | Solvent toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cells. Run a vehicle control (solvent only) to assess its effect. |
| Off-target effects at high concentrations. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Be aware that at higher concentrations, off-target effects are more likely. |
Experimental Protocols
In Vitro Kinase Assay for Aurora A/B
This protocol is a general guideline for assessing the inhibitory activity of this compound against Aurora A and B kinases.
-
Reagents and Materials:
-
Recombinant human Aurora A or Aurora B enzyme
-
Biotinylated peptide substrate (e.g., biotin-CGPKGPGRRGRRRTSSFAEG)[6]
-
ATP
-
This compound stock solution (in DMSO)
-
Assay Buffer (for Aurora A: 10 mM MOPS, pH 7, 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl2, 0.01% β-mercaptoethanol; for Aurora B: 25 mM Tris, pH 8.5, 5 mM MgCl2, 0.1 mg/mL BSA, 0.025% Tween-20, 1 mM DTT)[6]
-
Kinase reaction plate (e.g., 96-well plate)
-
Stop solution (EDTA)
-
Detection reagents (e.g., streptavidin-coated plate, phospho-specific antibody, secondary antibody conjugated to a detectable label)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer. The final DMSO concentration should be consistent across all wells and typically kept at ≤2.5%.[6]
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the kinase reaction plate.
-
Add the Aurora kinase and the biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP (e.g., 15 µM final concentration).[6]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-90 minutes).[6]
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Detect the phosphorylated substrate using a phospho-specific antibody followed by a labeled secondary antibody.
-
Quantify the signal and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (e.g., using HCT116 cells)
This protocol describes a method to evaluate the anti-proliferative effects of this compound on a cancer cell line.
-
Reagents and Materials:
-
HCT116 human colon carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed HCT116 cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium. Ensure the final DMSO concentration is ≤0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).[8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound targeting key kinases.
Caption: Workflow for a typical cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Autophagy | Aurora Kinase | FLT | JAK | Bcr-Abl | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: AT9283 Animal Model Toxicity Minimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of AT9283 in animal models. The information is presented in a question-and-answer format to directly address potential issues during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A1: this compound is a multi-targeted kinase inhibitor, and its toxicity profile is dose-dependent. The most frequently reported adverse events are hematological, primarily reversible myelosuppression (leukopenia, neutropenia, and thrombocytopenia).[1][2][3][4] At higher doses, more severe toxicities, including cardiovascular events (hypertension, cardiomyopathy, and myocardial infarction), have been observed in clinical trials.[1] Other reported toxicities include mucositis, gastrointestinal disturbances, fatigue, and alopecia.[1][3] Febrile neutropenia is a common dose-limiting toxicity (DLT).[3][5][6]
Q2: How can I monitor for myelosuppression in my animal models?
A2: Regular monitoring of blood parameters is crucial. We recommend collecting peripheral blood samples (e.g., via tail vein or saphenous vein) at baseline before treatment initiation, during the treatment cycle (e.g., nadir and recovery periods), and at the study endpoint. Key parameters to measure include:
-
Complete Blood Counts (CBC) with differential
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Platelet count
-
Red Blood Cell (RBC) count and hemoglobin
Specialized assays, such as murine Colony-Forming Unit-Cell (CFU-C) assays on bone marrow cells, can provide a more in-depth assessment of hematopoietic progenitor cell toxicity.[7]
Q3: What are the signs of cardiovascular toxicity in animal models, and how can they be monitored?
A3: While overt signs may be subtle, researchers should monitor for changes in activity level, respiration, and overall appearance. For more detailed assessment, especially at higher dose levels, consider the following:
-
Hemodynamic Monitoring: In specialized animal models (e.g., anesthetized dogs), endpoints like heart rate, blood pressure, and left ventricular contractility can be assessed.[8]
-
Electrocardiography (ECG): To detect arrhythmias or changes in cardiac intervals.
-
Serum Biomarkers: Measurement of cardiac troponins (cTnI) can indicate myocardial injury.[8]
-
Histopathology: Post-mortem analysis of heart tissue is essential to identify any degeneration, necrosis, or fibrosis.[8]
Q4: Can combination therapy help reduce this compound toxicity?
A4: Yes, combination therapy is a promising strategy to enhance anti-tumor efficacy while potentially reducing toxicity by allowing for the use of lower, sub-optimal doses of each agent. Studies in animal models have shown that combining this compound with taxanes like paclitaxel or docetaxel can lead to significant tumor growth inhibition without a corresponding increase in toxicity.[9] Combination with lenalidomide has also shown synergistic cytotoxicity in multiple myeloma models.[10]
Q5: What is the mechanism of action of this compound that contributes to its toxicity?
A5: this compound's primary targets are Aurora kinases A and B, which are critical for regulating mitosis.[11] Inhibition of Aurora kinase B disrupts chromosome segregation and cytokinesis, leading to polyploidy and apoptosis in rapidly dividing cells, which includes not only cancer cells but also healthy hematopoietic progenitors, causing myelosuppression.[1][9] this compound also inhibits other kinases like JAK2, which can contribute to both its therapeutic effect in myeloproliferative disorders and its hematological toxicity.[2][12]
Troubleshooting Guide
Problem: Severe weight loss (>15%) or signs of distress in treated animals.
-
Potential Cause: The dose of this compound may be too high for the specific animal strain, age, or tumor model. Off-target toxicities, such as gastrointestinal effects, could also be a contributing factor.[3]
-
Solution:
-
Immediately provide supportive care (e.g., hydration, nutritional supplements).
-
Consider reducing the dose for subsequent treatment cycles or for the next cohort of animals.
-
Evaluate a different dosing schedule (e.g., less frequent administration) that might be better tolerated.
-
If using a combination therapy, assess if the other agent is contributing to the toxicity.
-
Problem: Unexpected mortality in the high-dose group.
-
Potential Cause: Acute toxicity, potentially related to cardiovascular events, which have been noted as DLTs in clinical settings.[1] Tumor lysis syndrome, though less common in preclinical models, could also be a factor in highly sensitive tumors.[1]
-
Solution:
-
Perform a thorough necropsy and histopathological analysis on the deceased animals, with a focus on cardiac tissue.
-
In future studies, incorporate cardiovascular monitoring for high-dose groups.
-
The maximum tolerated dose (MTD) has likely been exceeded; reduce the dose for subsequent experiments. A standard 3+3 dose escalation design can be formally used to determine the MTD.[1]
-
Problem: Lack of efficacy at a well-tolerated dose.
-
Potential Cause: The dosing schedule may not provide sustained inhibition of the target kinases. Preclinical studies suggest that sustained exposure might be important for efficacy.[1] The tumor model may also be resistant to Aurora kinase inhibition.
-
Solution:
-
Consider alternative administration routes or schedules, such as continuous infusion if feasible, or more frequent dosing.
-
Explore combination therapies. Combining this compound with an agent that has a different mechanism of action, like paclitaxel, can improve the therapeutic index.
-
Confirm target engagement in the tumor tissue via pharmacodynamic markers like phospho-histone H3 (pHH3) inhibition.[5]
-
Data Presentation: Quantitative Toxicity Data
Table 1: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD) of this compound in Clinical Trials
| Population | DLTs Observed | MTD Established | Administration Schedule | Citation |
| Relapsed/Refractory Leukemia | Myocardial infarction, hypertension, cardiomyopathy, tumor lysis syndrome, pneumonia, multi-organ failure | 324 mg/m²/72h | 72-hour continuous IV infusion | [1] |
| Advanced Solid Malignancies | Grade 3 Febrile Neutropenia | 27 mg/m²/72h | 72-hour continuous IV infusion | [3][6] |
| Pediatric Solid Tumors | Grade 4 Neutropenia (lasting ≥7 days), Grade 3 Febrile Neutropenia, Grade 3 Infection | 18.5 mg/m²/day | 72-hour continuous IV infusion | [4][5] |
Table 2: Preclinical Dosing of this compound in Mouse Xenograft Models
| Mouse Model | This compound Dose | Combination Agent (Dose) | Administration Route | Outcome | Citation |
| HCT116 (colorectal) | 10 mg/kg | Paclitaxel (suboptimal dose) | Intraperitoneal (IP) | Improved tumor growth inhibition | |
| Mantle Cell Lymphoma | 15 or 20 mg/kg | Docetaxel (10 mg/kg) | Not specified | Statistically significant tumor growth inhibition | [9] |
| ETV6-JAK2 Murine Leukemia | Not specified | N/A | Not specified | Significant therapeutic potential | [2] |
| Ba/F3 T315I CML | 10 or 15 mg/kg/day | N/A | Not specified | Marked survival advantage | [13] |
Experimental Protocols
Protocol: In Vivo Toxicity and Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model:
-
Select an appropriate mouse strain (e.g., BALB/c nude or SCID) based on the tumor model.
-
Animals should be age and weight-matched.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., as specified by the manufacturer or in relevant literature). The formulation should be sterile.
-
Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion). The administration volume should be based on the animal's body weight.
-
-
Study Design:
-
Include a vehicle control group and at least three dose levels of this compound (low, medium, high).
-
If testing a combination, include groups for the single agents alone and the combination.
-
Randomize animals into treatment groups.
-
-
Monitoring and Data Collection:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Record body weight 2-3 times per week as a general indicator of health.
-
Clinical Observations: Perform daily checks for any signs of toxicity, such as changes in posture, activity, grooming, or stool consistency. Use a standardized scoring system.
-
Hematology: Collect blood samples at baseline and at specified time points post-treatment to perform CBCs.
-
Pharmacodynamics: At the end of the study, collect tumor and/or surrogate tissues (like skin biopsies) to analyze biomarkers of this compound activity, such as the inhibition of phospho-histone H3.[5]
-
-
Endpoint and Analysis:
-
Define humane endpoints, such as tumor volume exceeding a certain size or body weight loss exceeding 20%.
-
Collect major organs (heart, liver, spleen, bone marrow) for histopathological analysis to identify any treatment-related toxicities.
-
Visualizations
References
- 1. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. A phase I trial of this compound (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I dose escalation study of this compound, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. astx.com [astx.com]
AT9283 Technical Support Center: Overcoming Treatment Resistance
Welcome to the technical support center for AT9283, a multi-targeted kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges encountered during pre-clinical and clinical investigations of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide: Addressing Resistance to this compound
This guide provides solutions to common issues observed during this compound treatment in experimental models.
Issue 1: Decreased sensitivity or acquired resistance to this compound in cell lines.
-
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential mechanisms of resistance?
-
Answer: Acquired resistance to this compound and other Aurora kinase inhibitors can arise from several mechanisms:
-
Target Mutations: Point mutations in the ATP-binding pocket of Aurora B kinase can prevent the binding of this compound, rendering the kinase active despite treatment. These mutations are often distinct from the "gatekeeper" residue.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-xL, can counteract the pro-apoptotic effects of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
p53 Status: The tumor suppressor protein p53 plays a critical role in the cellular response to Aurora kinase inhibition. In cells with functional p53, this compound treatment typically leads to apoptosis. However, in p53-deficient or mutant cells, treatment may result in endoreduplication and polyploidy without immediate cell death, potentially allowing for the emergence of resistant clones.[4][5][6][7][8]
-
Issue 2: Suboptimal efficacy of this compound monotherapy in xenograft models.
-
Question: this compound as a single agent is showing limited tumor growth inhibition in my in vivo experiments. How can I enhance its anti-tumor activity?
-
Answer: If monotherapy is not achieving the desired effect, consider the following combination strategies that have shown synergistic or enhanced efficacy:
-
Combination with Taxanes: Co-administration of this compound with microtubule-targeting agents like paclitaxel or docetaxel has demonstrated significantly enhanced tumor growth inhibition.[3][8][9][10][11] This is because taxanes arrest cells in mitosis, making them more susceptible to the effects of Aurora kinase inhibition.
-
Combination with Other Targeted Agents: Depending on the genetic background of your tumor model, combining this compound with other targeted therapies may be beneficial. For example, in KRAS-mutant lung cancer models, combining an Aurora kinase inhibitor with a KRAS G12C inhibitor has shown promise in overcoming adaptive resistance.
-
Dosing and Scheduling: The in vivo efficacy of this compound can be dependent on the dosing schedule. Continuous infusion or more frequent administration might be necessary to maintain sufficient drug exposure and target inhibition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a potent, multi-targeted kinase inhibitor that primarily targets Aurora kinase A and Aurora kinase B.[12][13][14][15][16] It also inhibits other kinases, including Janus kinase 2 (JAK2) and the BCR-ABL fusion protein, making it effective in various hematological malignancies and solid tumors.[4][12][15][16][17][18]
-
-
Q2: How can I confirm that this compound is engaging its target in my cells?
-
A2: A reliable pharmacodynamic marker for this compound activity is the inhibition of phosphorylation of Histone H3 at Serine 10 (pHH3), a direct downstream substrate of Aurora B kinase.[8][9][19] A decrease in pHH3 levels, as measured by western blot or immunohistochemistry, indicates target engagement.
-
-
Q3: What are the expected cellular phenotypes after this compound treatment?
-
Q4: Is the p53 status of my cells important for this compound sensitivity?
-
A4: Yes, p53 status can significantly influence the outcome of this compound treatment.[4][5][6][7][8] p53-competent cells are more likely to undergo apoptosis following treatment-induced mitotic errors. In contrast, p53-deficient cells may become polyploid and arrest in a 4N state, potentially leading to delayed cell death or resistance.[8]
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 512 | [17] |
| BaF3 (ABL-T315I) | Murine Pro-B cells | 11 | [17] |
| BaF3 (wild-type ABL) | Murine Pro-B cells | 13 | [17] |
| Multiple B-NHL cell lines | B-cell Non-Hodgkin's Lymphoma | < 1000 | [11] |
| Various solid tumor cell lines | Multiple | 7-20 | [1] |
Table 2: In Vivo Efficacy of this compound in Combination Therapies
| Xenograft Model | Combination Agent | Outcome | Reference |
| Mantle Cell Lymphoma | Docetaxel | Statistically significant tumor growth inhibition and enhanced survival compared to single agents. | [3][10][11] |
| HCT116 (Colorectal) | Paclitaxel | Significant tumor growth inhibition at suboptimal doses of both agents. | [9] |
| Mantle Cell Lymphoma (Granta-519) | Docetaxel | >60% tumor growth inhibition with the combination, compared to 10-20% with single agents. | [10] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5][13]
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4][5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol identifies apoptotic cells based on the externalization of phosphatidylserine.
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6][18]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][18]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[18]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[20]
-
3. Cell Cycle Analysis using Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).[21]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[7]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[12]
-
4. Western Blotting for Phospho-Histone H3 (Ser10)
This protocol detects the phosphorylation of Histone H3 as a marker of Aurora B kinase activity.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Phospho-Histone H3 (Ser10)
-
Primary antibody for a loading control (e.g., total Histone H3 or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells treated with this compound and control cells.
-
Determine protein concentration of the lysates.
-
Separate 10-25 µg of total protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate to visualize the protein bands.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action of this compound, a multi-targeted kinase inhibitor.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 16. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
Technical Support Center: AT9283 Drug-Drug Interaction (DDI) Studies
Welcome to the AT9283 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating potential drug-drug interactions (DDIs) with the investigational Aurora kinase inhibitor, this compound.
Currently, there is limited publicly available data specifically detailing the metabolism and DDI profile of this compound. Therefore, this guide provides a framework and best practices for assessing the DDI potential of this compound in your own experimental systems, based on regulatory agency recommendations for in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General DDI Questions
Q1: We are planning to co-administer another compound with this compound in our preclinical model and are concerned about potential drug-drug interactions. Where should we start?
A1: Given the lack of specific DDI data for this compound, a systematic in vitro evaluation is the recommended starting point. The primary concern for pharmacokinetic DDIs is the potential for one drug to alter the metabolism of another, most commonly through inhibition or induction of cytochrome P450 (CYP) enzymes.
Your initial investigation should focus on two key questions:
-
Is this compound a substrate of major CYP enzymes?
-
Does this compound inhibit or induce major CYP enzymes?
Answering these questions will help you anticipate whether co-administered drugs are likely to affect the concentration of this compound, or if this compound is likely to affect the concentration of other drugs.
CYP Inhibition Studies
Q2: How can we determine if this compound inhibits cytochrome P450 enzymes in our lab?
A2: A cytochrome P450 inhibition assay is the standard in vitro method to address this. The goal is to determine the concentration of this compound that causes a 50% reduction in the activity of a specific CYP enzyme (the IC50 value).
The general protocol involves incubating a specific CYP enzyme (often in the form of human liver microsomes or recombinant enzymes) with a known probe substrate that is metabolized by that enzyme. The formation of the metabolite is measured with and without various concentrations of this compound. A reduction in metabolite formation indicates inhibition.
Troubleshooting CYP Inhibition Assays:
-
High variability in results: Ensure consistent incubation times, temperatures, and protein concentrations. Check the stability of this compound and the probe substrate in the incubation matrix.
-
No inhibition observed: The concentrations of this compound tested may be too low. If solubility permits, test higher concentrations. Also, verify the activity of your enzyme preparation with a known positive control inhibitor.
-
Precipitation of this compound in the assay: Poor solubility can lead to inaccurate results. Assess the aqueous solubility of this compound in the final assay buffer. If necessary, adjust the solvent concentration (e.g., DMSO), ensuring it does not exceed a level that inhibits enzyme activity (typically <0.5%).
CYP Induction Studies
Q3: We are concerned that long-term exposure to this compound might increase the metabolism of other drugs. How can we test for CYP induction?
A3: A cytochrome P450 induction assay using fresh human hepatocytes is the gold standard for evaluating this. Hepatocytes are treated with this compound for a period of time (typically 48-72 hours), and then the expression or activity of key CYP enzymes is measured.
The primary endpoints are typically changes in mRNA levels (measured by qRT-PCR) and/or enzyme activity (measured by incubating with a probe substrate) of key inducible CYPs, such as CYP1A2, CYP2B6, and CYP3A4. The results are usually expressed as a fold-induction over a vehicle control.
Troubleshooting CYP Induction Assays:
-
Cell toxicity: High concentrations of this compound may be toxic to hepatocytes, confounding the results. It is crucial to perform a cytotoxicity assay first to determine a non-toxic concentration range for the induction experiment.
-
Low or no induction: Verify that your hepatocyte lots are responsive to known inducers (positive controls). The concentration of this compound may be too low to cause induction.
-
Inconsistent fold-induction values: Hepatocyte viability and confluency can impact induction potential. Ensure consistent cell seeding and health across all treatment groups.
Data Presentation: In Vitro DDI Study Parameters
To assist in your experimental design, the following tables summarize typical parameters for in vitro CYP inhibition and induction assays.
Table 1: Typical Experimental Parameters for a CYP Inhibition Assay
| Parameter | Recommendation |
| Enzyme Source | Pooled Human Liver Microsomes (HLM) or recombinant human CYP enzymes |
| CYP Isoforms | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| This compound Concentrations | Typically a range from 0.1 to 100 µM (or up to the limit of solubility) |
| Probe Substrates | Isoform-specific substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6) |
| Positive Controls | Known specific inhibitors for each CYP isoform (e.g., Fluvoxamine for CYP1A2) |
| Incubation Time | Generally short, linear-rate incubations (e.g., 5-15 minutes) |
| Detection Method | LC-MS/MS to quantify metabolite formation |
| Primary Endpoint | IC50 value (concentration of inhibitor causing 50% inhibition) |
Table 2: Typical Experimental Parameters for a CYP Induction Assay
| Parameter | Recommendation |
| Test System | Cryopreserved or fresh primary human hepatocytes (from at least 3 donors) |
| CYP Isoforms | Primarily CYP1A2, CYP2B6, CYP3A4 |
| This compound Concentrations | 3 to 5 non-toxic concentrations, based on expected clinical exposure |
| Treatment Duration | 48 to 72 hours, with daily media changes |
| Positive Controls | Omeprazole (for CYP1A2), Phenobarbital (for CYP2B6), Rifampicin (for CYP3A4) |
| Negative Control | A compound known not to cause induction (e.g., Flumazenil) |
| Endpoint Measurement | 1. mRNA levels (via qRT-PCR) 2. Enzyme activity (via probe substrate metabolism) |
| Primary Endpoints | Fold induction over vehicle control, EC50, and Emax |
Experimental Protocols
Protocol 1: General Protocol for CYP450 Inhibition IC50 Determination [1]
-
Prepare Reagents: Prepare stock solutions of this compound, a known positive control inhibitor, and the isoform-specific probe substrate.
-
Incubation Setup: In a 96-well plate, add human liver microsomes, phosphate buffer, and varying concentrations of this compound or the positive control. Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Add the isoform-specific probe substrate to all wells to start the enzymatic reaction.
-
Quench Reaction: After a predetermined incubation time (within the linear range of metabolite formation), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the metabolite.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: General Protocol for CYP450 Induction in Human Hepatocytes [2][3]
-
Cell Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.
-
Treatment: Treat the hepatocytes with various non-toxic concentrations of this compound, a positive control inducer, or vehicle control for 48-72 hours. Replace the medium containing the test compounds daily.
-
Endpoint 1: mRNA Analysis:
-
After the treatment period, lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.
-
-
Endpoint 2: Enzyme Activity Analysis:
-
After the treatment period, wash the cells and incubate them with a cocktail of CYP probe substrates.
-
After a set incubation time, collect the supernatant.
-
Analyze the formation of metabolites using LC-MS/MS.
-
-
Data Analysis: Calculate the fold change in mRNA expression or enzyme activity relative to the vehicle control for each concentration of this compound. If a clear dose-response is observed, calculate the EC50 (concentration causing 50% of maximal induction) and Emax (maximum induction effect).
Visualizations
References
Technical Support Center: Interpreting AT9283-Induced Polyploidy in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT9283, a multi-targeted kinase inhibitor. The content focuses on understanding and interpreting the common cellular phenotype of polyploidy induced by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a small molecule inhibitor that targets multiple kinases. Its primary targets are Aurora kinase A and Aurora kinase B, which are crucial regulators of mitosis.[1][2][3] Additionally, this compound is a potent inhibitor of Janus kinase 2 (JAK2) and JAK3, as well as Abl kinase (including the T315I mutant).[1][2]
Q2: Why does this compound treatment lead to polyploidy in cells?
The induction of polyploidy, specifically a phenotype known as endoreduplication, is a hallmark of Aurora B kinase inhibition.[2][4] Aurora B is a key component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis (the final step of cell division). By inhibiting Aurora B, this compound disrupts these processes, leading to cells that replicate their DNA but fail to divide, resulting in cells with multiple sets of chromosomes (polyploidy).[2][4]
Q3: What is the functional consequence of this compound-induced polyploidy?
In many cancer cell lines, the induction of polyploidy by this compound is a precursor to apoptosis (programmed cell death).[3][4][5] Cells that become polyploid due to mitotic errors often arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[6][7] However, in some contexts, polyploid cells can escape apoptosis and may contribute to drug resistance.
Q4: Besides polyploidy, what other cellular effects can be expected with this compound treatment?
In addition to inducing polyploidy and subsequent apoptosis, this compound can also inhibit cell proliferation and induce a G2/M cell cycle arrest.[3][6][7] Its inhibition of the JAK2/STAT3 pathway can also contribute to its anti-tumor effects, particularly in hematological malignancies where this pathway is often constitutively active.
Q5: In which types of cancer cell lines has this compound-induced polyploidy been observed?
This compound-induced polyploidy has been observed in various cancer cell lines, including:
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Aurora A | 3 |
| Aurora B | 3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl (T315I) | 4 |
Data compiled from multiple sources.[1][2][9]
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Effect | IC50 / Observation |
| B-NHL cell lines | Aggressive B-cell non-Hodgkin's lymphoma | Inhibition of cell proliferation | IC50 of 0.02–1.6 μM |
| B-NHL cell lines | Aggressive B-cell non-Hodgkin's lymphoma | Induction of endoreduplication | Dose-dependent increase |
| B-NHL cell lines | Aggressive B-cell non-Hodgkin's lymphoma | Induction of apoptosis | Dose- and time-dependent increase |
| Akata and P3HR1 | Burkitt Lymphoma | G2/M phase arrest | Significant increase with increasing concentrations |
| Akata and P3HR1 | Burkitt Lymphoma | Induction of apoptosis | Dose-dependent increase |
| HCT116 | Colon Carcinoma | Induction of polyploid phenotype | Observed with this compound treatment |
| Multiple Myeloma cells | Multiple Myeloma | Cell growth inhibition and apoptosis | Yes |
| Multiple Myeloma cells | Multiple Myeloma | Increase in cells with polyploid DNA content | Yes |
This table summarizes findings from various studies. Specific concentrations and percentages may vary depending on the experimental conditions.[3][4][6][8][9]
Experimental Protocols
Protocol 1: Analysis of Cell Cycle and Polyploidy by Flow Cytometry (Propidium Iodide Staining)
Objective: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploid cell populations based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells after this compound treatment. For adherent cells, use trypsin and neutralize. For suspension cells, collect by centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent channel). Gate on single cells to exclude doublets and aggregates.
Protocol 2: Assessment of Cell Viability using MTS Assay
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Protocol 3: Detection of Apoptosis by Annexin V Staining
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Dilution: Add 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guides
Flow Cytometry Analysis of Polyploidy
| Issue | Possible Cause | Suggested Solution |
| Broad G1 and G2/M peaks (high CV) | - Cell clumps or aggregates- Incorrect flow rate- Debris in the sample | - Filter the cell suspension through a nylon mesh before analysis.- Use a lower flow rate for acquisition.- Gate out debris based on forward and side scatter properties. |
| No clear G2/M peak | - Insufficient cell number- Low percentage of cycling cells | - Increase the number of cells acquired.- Ensure the cell population is actively proliferating before treatment. |
| High background signal | - Incomplete removal of RNA- Non-specific PI binding | - Ensure RNase A is active and incubation time is sufficient.- Optimize PI concentration and washing steps. |
| Difficulty distinguishing 4N (G2/M) from 8N (polyploid) peaks | - Inappropriate voltage settings- Overlapping populations | - Adjust the voltage of the PI channel to ensure all populations are on scale.- Use cell cycle analysis software to deconvolute the histogram and quantify each population. |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimyeloma activity of a multitargeted kinase inhibitor, this compound, via potent Aurora kinase and STAT3 inhibition either alone or in combination with lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
AT9283 in Leukemia: A Comparative Analysis of a Multi-Targeted Aurora Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AT9283 with other Aurora kinase inhibitors in the context of leukemia treatment. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound is a multi-targeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases, as well as Janus kinase 2 (JAK2) and the ABL kinase.[1][2] Its mechanism of action involves the disruption of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[2] Aurora kinases are crucial regulators of cell division and are frequently overexpressed in various hematological malignancies, including leukemia, making them attractive therapeutic targets.[3][4][5] This guide compares the performance of this compound with other notable Aurora kinase inhibitors—danusertib, tozasertib, and barasertib—based on available clinical and preclinical data.
Comparative Efficacy in Leukemia Clinical Trials
The clinical development of Aurora kinase inhibitors has shown varied success in leukemia. While some agents have demonstrated promising activity, particularly in specific patient populations, others have had limited efficacy.
This compound has been evaluated in early-phase clinical trials for patients with relapsed or refractory leukemia. In a Phase I study, approximately one-third of patients with acute myeloid leukemia (AML) showed a reduction of over 38% in bone marrow blasts, although no objective responses were achieved.[6] Two patients with accelerated-phase chronic myeloid leukemia (CML) showed evidence of benefit, with one achieving a cytogenetic response.[6] However, a Phase I/II trial in children with relapsed or refractory acute leukemia was terminated early due to poor recruitment and a lack of clinical responses, despite tolerable toxicity.[1][7][8]
Danusertib (PHA-739358) , a pan-Aurora kinase inhibitor, has shown activity in patients with CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly those with the T315I ABL kinase mutation that confers resistance to other tyrosine kinase inhibitors.[9][10][11] In a Phase I study, responses were observed in four patients with the T315I mutation.[9][11]
Tozasertib (MK-0457 or VX-680) , another pan-Aurora kinase inhibitor that also targets ABL, has been investigated in CML and Ph+ ALL patients with the T315I mutation.[12][13][14] However, a Phase 2 study demonstrated minimal efficacy, with only a small percentage of patients achieving a major cytogenetic response.[12]
Barasertib (AZD1152) , a selective Aurora B kinase inhibitor, has shown more promising results in AML. A Phase II study in elderly patients with newly diagnosed AML reported a significantly higher overall complete response rate (OCRR) for barasertib (35.4%) compared to low-dose cytarabine (11.5%).[15][16] The median overall survival was also longer with barasertib (8.2 months vs. 4.5 months).[15][16] A Phase I/II study in patients with advanced AML found an overall hematologic response rate of 25%.[17][18][19]
Data Presentation: Clinical Trial Outcomes
| Inhibitor | Trial Phase | Leukemia Type(s) | Key Efficacy Results | Reference(s) |
| This compound | Phase I | Relapsed/Refractory AML, CML | ~33% of AML patients had >38% reduction in bone marrow blasts; no objective responses. 2 CML patients showed benefit (1 cytogenetic response). | [6] |
| Phase I/II | Pediatric Relapsed/Refractory Acute Leukemia | No clinical responses observed. | [1][7] | |
| Danusertib | Phase I | CML, Ph+ ALL (T315I mutation) | Responses observed in 4 patients with T315I mutation. | [9][10][11] |
| Tozasertib | Phase II | CML, Ph+ ALL (T315I mutation) | 8% major cytogenetic response rate; minimal efficacy overall. | [12] |
| Barasertib | Phase II | Elderly, newly diagnosed AML | 35.4% OCRR vs 11.5% for low-dose cytarabine. Median OS 8.2 vs 4.5 months. | [15][16] |
| Phase I/II | Advanced AML | 25% overall hematologic response rate. | [17][19] |
Safety and Tolerability
The safety profiles of these Aurora kinase inhibitors are generally characterized by myelosuppression and gastrointestinal toxicities.
In a Phase I study of This compound , dose-limiting toxicities (DLTs) included myocardial infarction, hypertension, cardiomyopathy, and tumor lysis syndrome.[6] Other common adverse events were myelosuppression (predominantly leucopenia) and mucositis.[6]
For danusertib , the primary DLTs in a Phase I trial were febrile neutropenia and mucositis.[9][11]
Tozasertib treatment was associated with neutropenia and febrile neutropenia as the most common grade 3/4 adverse events.[12]
The most frequent adverse events observed with barasertib in a Phase II AML study were stomatitis and febrile neutropenia.[15][16]
Data Presentation: Common Adverse Events
| Inhibitor | Common Adverse Events (Grade ≥3) | Dose-Limiting Toxicities | Reference(s) |
| This compound | Myelosuppression (leucopenia), mucositis | Myocardial infarction, hypertension, cardiomyopathy, tumor lysis syndrome | [6] |
| Danusertib | Febrile neutropenia, mucositis | Febrile neutropenia, mucositis | [9][11] |
| Tozasertib | Neutropenia, febrile neutropenia | Not specified in detail in the provided search results | [12] |
| Barasertib | Febrile neutropenia, stomatitis | Stomatitis/mucosal inflammation | [15][16][17][18][19] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Aurora kinase signaling pathway, a typical experimental workflow for assessing drug efficacy, and the logical relationship of the mechanism of action.
Caption: Aurora Kinase Signaling Pathway in Mitosis and Inhibition by this compound and other inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of an Aurora kinase inhibitor.
Caption: Logical relationship of this compound's mechanism of action in leukemia.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[20][21][22]
Materials:
-
Leukemia cell lines
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed leukemia cells in a 96-well opaque-walled plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treat the cells with various concentrations of the Aurora kinase inhibitor (e.g., this compound) and a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) values.[22]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[23][24][25][26]
Materials:
-
Leukemia cells
-
Aurora kinase inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed leukemia cells and treat with the Aurora kinase inhibitor and a vehicle control for the desired time.
-
Harvest the cells by centrifugation. For adherent cells, gently detach them using a non-enzymatic method.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis for Phospho-Histone H3
This protocol is used to detect the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, histone H3, at Serine 10.[6]
Materials:
-
Leukemia cells
-
Aurora kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-histone H3 (Ser10), anti-total histone H3, or a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with the Aurora kinase inhibitor for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 or a loading control to ensure equal protein loading.
Conclusion
This compound demonstrates a multi-targeted approach to inhibiting key kinases involved in leukemia cell proliferation and survival. While preclinical studies and early-phase clinical trials have shown some evidence of biological activity, its clinical efficacy as a monotherapy in leukemia appears limited. In comparison, other Aurora kinase inhibitors, particularly the selective Aurora B inhibitor barasertib, have shown more promising clinical responses in AML. The future of this compound and other broad-spectrum kinase inhibitors in leukemia may lie in combination therapies with other cytotoxic or targeted agents to enhance their therapeutic potential. Further research is needed to identify patient populations that are most likely to benefit from these agents and to optimize their clinical application.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Aurora A kinase expression is increased in leukemia stem cells, and a selective Aurora A kinase inhibitor enhances Ara-C-induced apoptosis in acute myeloid leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I/II trial of this compound, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Danusertib, a Multi-Kinase Aurora Inhibitor, Promising for Treatment of CML Refractory to First- and Second-generation Kinase In | CML Support [cmlsupport.org.uk]
- 11. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 2 study of MK-0457 in patients with BCR-ABL T315I mutant chronic myelogenous leukemia and philadelphia chromosome-positive acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tozasertib - LKT Labs [lktlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ashpublications.org [ashpublications.org]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 22. ch.promega.com [ch.promega.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
A Head-to-Head Comparison: AT9283 Versus JAK2 Inhibitors in Myeloproliferative Neoplasm Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-kinase inhibitor AT9283 and dedicated JAK2 inhibitors in the context of Myeloproliferative Neoplasm (MPN) models. This analysis is supported by experimental data on their mechanisms of action, efficacy in preclinical models, and includes detailed experimental protocols for key assays.
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of myeloid cells. A key driver in many MPNs is the constitutive activation of the Janus kinase 2 (JAK2) protein, most commonly through the JAK2 V617F mutation.[1][2] This has led to the development of several JAK2 inhibitors, with ruxolitinib being a first-in-class agent approved for the treatment of myelofibrosis and polycythemia vera.[3][4] However, the therapeutic landscape continues to evolve with the emergence of next-generation JAK2 inhibitors and multi-targeted agents like this compound.
This compound is a potent inhibitor of not only JAK2 but also Aurora kinases A and B, which are crucial for cell cycle regulation.[1][5] This dual mechanism of action suggests a potentially broader anti-neoplastic activity compared to inhibitors that solely target the JAK-STAT pathway. This guide will delve into the available preclinical data to compare the performance of this compound with that of established and emerging JAK2 inhibitors.
Mechanism of Action: A Tale of Two Pathways
JAK2 inhibitors primarily function by blocking the ATP-binding site of the JAK2 kinase, thereby inhibiting the downstream signaling cascade, most notably the STAT pathway.[2] This leads to a reduction in the proliferation of malignant hematopoietic cells. JAK2 inhibitors can be broadly categorized into Type I inhibitors, which bind to the active conformation of the kinase, and Type II inhibitors, which bind to the inactive conformation.
This compound, on the other hand, exhibits a multi-targeted approach. In addition to its potent inhibition of JAK2, it also targets Aurora kinases A and B.[1] Aurora kinases are essential for mitotic progression, and their inhibition can lead to defects in chromosome segregation and ultimately, apoptosis.[6][7] This dual inhibition of two distinct and critical cancer-related pathways suggests a potential for synergistic anti-tumor activity and a means to overcome potential resistance mechanisms to single-agent JAK2 inhibition.
In Vitro Efficacy: A Quantitative Look at Cellular Impact
The efficacy of this compound and various JAK2 inhibitors has been evaluated in several MPN-derived cell lines, most of which harbor the activating JAK2 V617F mutation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Target(s) | IC50 (nM) | Reference(s) |
| This compound | HEL (JAK2 V617F) | JAK2, Aurora A/B | ~300 | [8] |
| SET-2 (JAK2 V617F) | JAK2, Aurora A/B | 55 | [9] | |
| UKE-1 (JAK2 V617F) | JAK2, Aurora A/B | 73 | [9] | |
| Ruxolitinib | HEL (JAK2 V617F) | JAK1, JAK2 | 186 - 325 | [3][9][10] |
| SET-2 (JAK2 V617F) | JAK1, JAK2 | 55 | [9] | |
| Ba/F3-EPOR-JAK2V617F | JAK1, JAK2 | 126 | [3] | |
| Fedratinib | - | JAK2 | - | [11] |
| Momelotinib | - | JAK1, JAK2 | - | |
| Pacritinib | - | JAK2 | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Both this compound and ruxolitinib demonstrate potent inhibition of proliferation in JAK2 V617F-positive cell lines. Notably, in the SET-2 cell line, both compounds exhibited an identical IC50 of 55 nM.[9] However, in HEL cells, the reported IC50 for this compound is in the range of 300 nM, while for ruxolitinib it varies between 186 nM and 325 nM across different studies.[3][8][9][10]
Induction of Apoptosis
A critical function of anti-cancer agents is their ability to induce programmed cell death, or apoptosis.
| Compound | Cell Line/Model | Effect on Apoptosis | Reference(s) |
| This compound | B-NHL cell lines | Induces apoptosis in a dose and time-dependent manner | [12] |
| Ruxolitinib | Ba/F3-EPOR-JAK2V617F | Markedly increases apoptosis | [10] |
| HL and PMBL cells | Significantly increased programmed cell death | [13] |
Studies have shown that both this compound and ruxolitinib are capable of inducing apoptosis in cancer cell lines. Ruxolitinib has been demonstrated to significantly increase apoptosis in Ba/F3 cells expressing JAK2 V617F and in Hodgkin lymphoma and primary mediastinal B-cell lymphoma cells.[10][13] Similarly, this compound has been shown to induce apoptosis in a dose- and time-dependent manner in aggressive B-cell non-Hodgkin lymphoma (B-NHL) cell lines.[12]
In Vivo Efficacy in Murine Models of MPN
The therapeutic potential of these inhibitors has also been assessed in mouse models of MPN, which often involve the transplantation of cells expressing a constitutively active JAK2. Key endpoints in these studies include the reduction of splenomegaly (a hallmark of MPNs) and improvement in overall survival.
| Compound | Mouse Model | Key Findings | Reference(s) |
| This compound | ETV6-JAK2 murine leukemia model | Demonstrated significant therapeutic potential | [5] |
| Ruxolitinib | Ba/F3-EPOR-JAK2V617F xenograft | Markedly reduced splenomegaly and significantly prolonged survival (90% survival at 22 days vs. 10% in control) | [3] |
| JAK2 V617F knock-in model | Reduced spleen weight | [14] |
Ruxolitinib has shown significant efficacy in murine MPN models, leading to a marked reduction in spleen size and a significant extension of survival.[3][14] In one study, 90% of ruxolitinib-treated mice survived at 22 days compared to only 10% in the vehicle-treated group.[3] this compound has also demonstrated significant therapeutic potential in a murine leukemia model driven by an ETV6-JAK2 fusion protein.[5] While direct comparative in vivo studies are limited, the available data suggests that both agents have potent anti-tumor activity in preclinical models of hematological malignancies.
Signaling Pathways
The distinct mechanisms of action of this compound and JAK2 inhibitors are best visualized through their respective signaling pathways.
Experimental Protocols
Western Blot Analysis for Phospho-STAT5 (p-STAT5)
This protocol describes the detection of phosphorylated STAT5, a key downstream effector of JAK2 signaling, in MPN cell lines.
1. Cell Lysis:
-
Culture MPN cells (e.g., HEL, SET-2) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with desired concentrations of this compound, JAK2 inhibitor, or vehicle control for the specified time.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound or a JAK2 inhibitor.
1. Cell Treatment and Harvesting:
-
Seed MPN cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for 24-48 hours.
-
Collect both adherent and floating cells by trypsinization (if necessary) and centrifugation at 300 x g for 5 minutes.
2. Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Conclusion
Both this compound and dedicated JAK2 inhibitors demonstrate significant preclinical activity in MPN models. JAK2 inhibitors, exemplified by ruxolitinib, have a well-established mechanism of action and have shown clinical benefit. This compound offers a novel approach by simultaneously targeting both the JAK-STAT pathway and the cell cycle machinery through Aurora kinase inhibition. This dual-action has the potential to induce a more profound anti-tumor response and may offer an advantage in overcoming resistance. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two classes of inhibitors in the treatment of myeloproliferative neoplasms. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies and further advance the understanding of these promising therapeutic agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
Combination Therapy of AT9283 and Paclitaxel: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of AT9283, a multikinase inhibitor, in combination with the microtubule-stabilizing agent paclitaxel. The data presented herein, compiled from various preclinical studies, demonstrates the synergistic potential of this combination therapy in enhancing anti-tumor activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
I. Overview of Therapeutic Agents
This compound is a potent small molecule inhibitor of several kinases, most notably Aurora A and Aurora B, which are key regulators of mitosis.[1][2][3] By inhibiting these kinases, this compound disrupts the proper formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][3]
Paclitaxel is a well-established chemotherapeutic agent that targets microtubules.[4] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their dynamic instability, which is essential for mitotic spindle function and cell division.[4][5] This disruption of microtubule dynamics also leads to mitotic arrest and apoptosis.[4]
The combination of this compound and paclitaxel is proposed to have a synergistic effect by targeting two distinct but critical components of the mitotic process.
II. In Vitro Efficacy
The combination of this compound and paclitaxel has demonstrated enhanced cytotoxicity and pro-apoptotic effects in various cancer cell lines compared to either agent alone.
Data Summary
| Cell Line | Cancer Type | Treatment | IC50 | Apoptosis (%) | Reference |
| HCT116 | Colorectal Carcinoma | This compound | 30 nM (for polyploid phenotype) | - | [6] |
| B-NHL cell lines | B-cell non-Hodgkin's lymphoma | This compound | < 1 µM | Increased (dose and time-dependent) | [7] |
| Granta-519 | Mantle Cell Lymphoma | This compound (5 nM) | - | ~10% | [7][8] |
| Granta-519 | Mantle Cell Lymphoma | Docetaxel (a taxane similar to paclitaxel) | - | ~10% | [7][8] |
| Granta-519 | Mantle Cell Lymphoma | This compound (5 nM) + Docetaxel | - | 23% | [7][8] |
III. In Vivo Efficacy
Preclinical studies using xenograft mouse models have shown that the combination of this compound and paclitaxel leads to significant tumor growth inhibition.
Data Summary
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| HCT116 | Colorectal Carcinoma | This compound (10 mg/kg) + Paclitaxel (suboptimal doses) | Improved tumor growth inhibition | Combination therapy was more effective than individual agents at suboptimal doses. | |
| Granta-519 | Mantle Cell Lymphoma | This compound (15 mg/kg) + Docetaxel (10 mg/kg) | Statistically significant | Combination therapy significantly inhibited tumor growth compared to control and single agents.[4][8] | [4][8] |
| Granta-519 | Mantle Cell Lymphoma | This compound (20 mg/kg) + Docetaxel (10 mg/kg) | Statistically significant | Combination therapy significantly inhibited tumor growth and enhanced survival.[4][8] | [4][8] |
IV. Mechanism of Action & Signaling Pathways
The synergistic anti-tumor effect of the this compound and paclitaxel combination stems from their complementary mechanisms of action, both targeting critical stages of mitosis.
Signaling Pathway Diagrams
Caption: this compound inhibits Aurora A and B, disrupting key mitotic events and leading to apoptosis.
Caption: Paclitaxel stabilizes microtubules, leading to mitotic spindle dysfunction and apoptosis.
Caption: Synergistic induction of mitotic catastrophe and apoptosis by this compound and paclitaxel.
V. Experimental Protocols
The following are generalized protocols for the key experiments cited in the preclinical studies of this compound and paclitaxel combination therapy.
Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound, paclitaxel, or the combination of both. Control wells receive vehicle only.
-
Following a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Protocol:
-
Cells are treated with the respective drugs for a specified period.
-
Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
The cell pellet is resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]
Western Blotting for Phospho-Histone H3
Caption: General workflow for Western blot analysis of protein expression.
Protocol:
-
Cells are treated with this compound, paclitaxel, or the combination for various time points.
-
Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Histone H3 (Ser10).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent, and the bands are visualized and quantified. A loading control, such as β-actin or total Histone H3, is used to normalize the results.
VI. Conclusion
The preclinical data strongly suggest that the combination of this compound and paclitaxel offers a promising therapeutic strategy. The synergistic effects observed in both in vitro and in vivo models, characterized by enhanced apoptosis and tumor growth inhibition, highlight the potential of this combination to improve treatment outcomes. The distinct yet complementary mechanisms of action, targeting both Aurora kinase-mediated mitotic events and microtubule stability, provide a strong rationale for further clinical investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this combination therapy further.
References
- 1. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Interactome Dynamics during Paclitaxel Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Validating AT9283 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AT9283 is a potent, multi-targeted kinase inhibitor with demonstrated activity against Aurora kinases (A and B), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). This guide provides a comparative overview of in vivo methods to validate the target engagement of this compound, with a focus on key pharmacodynamic biomarkers. We compare its activity with other well-characterized kinase inhibitors targeting similar pathways: Alisertib (an Aurora kinase A inhibitor), Danusertib (a pan-Aurora kinase inhibitor), and Ruxolitinib (a JAK1/2 inhibitor).
Quantitative Comparison of In Vivo Target Engagement
The following table summarizes the in vivo target engagement of this compound and comparator compounds, focusing on the modulation of key downstream biomarkers.
| Compound | Primary Target(s) | Biomarker | Animal Model | Dose | % Inhibition of Biomarker | Reference |
| This compound | Aurora A/B, JAK2, FLT3 | p-Histone H3 (Ser10) | HCT116 Xenograft | 10 mg/kg | Significant reduction up to 3 hours post-dose | [1] |
| p-STAT3/5 | MM Xenograft | 15 mg/kg/day | Significant inhibition | [2] | ||
| Alisertib (MLN8237) | Aurora A | p-Histone H3 (Ser10) | HCT-116 Xenograft | 3, 10, 30 mg/kg | Dose-dependent increase in mitotic index (pHisH3 positive cells) | [3][4] |
| Danusertib (PHA-739358) | Aurora A/B/C, Abl | p-Histone H3 | Surrogate skin biopsies | 90 - 200 mg/m² | Reduced histone H3 phosphorylation | [5] |
| Ruxolitinib | JAK1/2 | p-STAT5 | JAK2V617F knock-in mice | 60 mg/kg | Partial inhibition of pSTAT5 signaling | [2] |
| p-STAT5 | CML CD34+ xenograft | 200 nM (in vitro) | Reduction in p-STAT5 levels | [6] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Signaling pathways inhibited by this compound.
Caption: General workflow for in vivo target engagement studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo target engagement studies. Below are representative protocols for the key assays mentioned.
In Vivo p-Histone H3 (Ser10) Western Blot Protocol
This protocol is adapted for the analysis of tumor xenograft samples.
-
Sample Collection and Lysis:
-
Euthanize mice at predetermined time points post-treatment.
-
Excise tumors, wash with ice-cold PBS, and snap-freeze in liquid nitrogen.
-
Homogenize frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.[1]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][8]
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[9]
-
To normalize for loading, strip the membrane and re-probe with an antibody for total Histone H3.[9]
-
-
Quantification:
-
Densitometric analysis of the protein bands can be performed using appropriate software. The ratio of p-Histone H3 to total Histone H3 is calculated to determine the extent of target inhibition.
-
In Vivo p-STAT5 Intracellular Flow Cytometry Protocol
This protocol is suitable for analyzing splenocytes from treated mice.
-
Splenocyte Preparation:
-
Euthanize mice and aseptically remove the spleen.
-
Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an RBC lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
-
Fixation and Permeabilization:
-
Antibody Staining:
-
Wash the permeabilized cells twice with staining buffer (PBS with 2% FBS).
-
Incubate the cells with a fluorescently conjugated anti-phospho-STAT5 (e.g., pY694) antibody for 30-60 minutes at room temperature, protected from light.[13]
-
For multi-color analysis, co-stain with antibodies against cell surface markers to identify specific cell populations.[14][12]
-
-
Flow Cytometric Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the phospho-STAT5 signal is used to quantify the level of phosphorylation.[6]
-
In Vivo p-FLT3 Immunoprecipitation and Western Blot Protocol
This protocol is designed for the analysis of FLT3 phosphorylation in tumor or hematopoietic tissues.
-
Sample Preparation and Lysis:
-
Prepare tissue lysates as described in the p-Histone H3 protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLT3 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe the membrane with a primary antibody against phosphotyrosine to detect phosphorylated FLT3.[15]
-
Subsequently, the membrane can be stripped and re-probed with an anti-FLT3 antibody to determine the total amount of immunoprecipitated FLT3.[15][16]
-
-
Quantification:
-
The ratio of the phosphotyrosine signal to the total FLT3 signal is calculated to assess the level of FLT3 inhibition.
-
Conclusion
Validating the in vivo target engagement of this compound requires robust and well-controlled pharmacodynamic assays. The measurement of p-Histone H3, p-STAT5, and p-FLT3 serves as reliable biomarkers for the activity of this compound against Aurora kinases, JAK2, and FLT3, respectively. By comparing the effects of this compound on these biomarkers with those of more selective inhibitors like Alisertib, Danusertib, and Ruxolitinib, researchers can gain a comprehensive understanding of its in vivo mechanism of action and therapeutic potential. The detailed protocols provided in this guide offer a foundation for designing and executing these critical studies in drug development.
References
- 1. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 2. haematologica.org [haematologica.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Set Protein Is Involved in FLT3 Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a multicolor staining to monitor phosphoSTAT5 levels in regulatory T-cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]
- 14. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [agris.fao.org]
- 15. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
AT9283: A Multi-Targeted Kinase Inhibitor Demonstrating Synergistic Efficacy with Chemotherapeutic Agents
A Comparative Guide for Researchers and Drug Development Professionals
AT9283 is a potent, multi-targeted small molecule inhibitor primarily targeting Aurora kinase A, Aurora kinase B, and Janus kinase 2 (JAK2).[1][2] Its mechanism of action, centered on the disruption of mitotic processes, makes it a compelling candidate for combination therapies aimed at enhancing anti-tumor efficacy and overcoming resistance. This guide provides a comparative analysis of this compound's synergistic potential with key chemotherapeutic agents, supported by preclinical experimental data.
Synergy with Taxanes: Paclitaxel and Docetaxel
Taxanes, such as paclitaxel and docetaxel, are microtubule-stabilizing agents that cause mitotic arrest.[3] The combination of this compound, which inhibits key mitotic kinases, with agents that disrupt microtubule dynamics presents a rational and effective anti-cancer strategy.
This compound and Paclitaxel in Colorectal Cancer
Preclinical studies in human colorectal carcinoma (HCT116) xenograft models have demonstrated that combining this compound with paclitaxel leads to significant tumor growth inhibition. This enhanced effect was achieved using suboptimal doses of each compound, suggesting that the combination could improve the therapeutic index by allowing for lower, less toxic doses of each agent. Modeling studies further support this, indicating that a combination of paclitaxel with a low dose of this compound is equivalent to a significantly higher, and potentially more toxic, dose of this compound alone.[4]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (vs. Control) | Cell Line/Model |
| This compound (Monotherapy) | 5 mg/kg bid, daily for 4 days | 46% (T/C = 54%) | HCT116 Xenograft |
| Paclitaxel (Monotherapy) | 12.5 mg/kg, once a week | 39% (T/C = 61%) | HCT116 Xenograft |
| This compound + Paclitaxel | This compound (5 mg/kg bid, 4 days) + Paclitaxel (12.5 mg/kg, once a week) | "Improved tumor growth inhibition" | HCT116 Xenograft |
| T/C: Treatment/Control value, where a lower value indicates greater tumor inhibition.[3] |
This compound and Docetaxel in B-cell Non-Hodgkin's Lymphoma (B-NHL)
The synergy between this compound and taxanes has also been demonstrated with docetaxel in aggressive B-NHL models. In vitro studies showed that a low concentration of this compound (5 nM) combined with docetaxel more than doubled the rate of apoptosis compared to either drug used alone.[5] This synergistic effect was also observed in vivo, where the combination therapy led to a statistically significant inhibition of tumor growth and enhanced survival in a mantle cell lymphoma xenograft model.[5]
| Treatment Group | Concentration/Dose | Apoptosis Rate | Cell Lines |
| Control | - | ~5% | B-NHL Cell Lines |
| This compound (Monotherapy) | 5 nM | 10% | B-NHL Cell Lines |
| Docetaxel (Monotherapy) | 5 nM | 10% | B-NHL Cell Lines |
| This compound + Docetaxel | 5 nM of each | 23% | B-NHL Cell Lines |
Synergy with Immunomodulatory Drugs: Lenalidomide
Lenalidomide is an immunomodulatory agent with anti-tumor activity in multiple myeloma (MM).[6] The combination of this compound with lenalidomide has been shown to produce significant synergistic cytotoxicity against MM cells, even in the presence of protective bone marrow stromal cells.[1][2]
This compound and Lenalidomide in Multiple Myeloma
The synergistic effect of combining this compound and lenalidomide in MM cell lines has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy. Studies have shown that the combination of sub-micromolar concentrations of this compound with low micromolar concentrations of lenalidomide results in a CI value of less than 0.9, confirming a synergistic interaction.[1] This enhanced cytotoxicity is associated with increased inhibition of key signaling proteins like pSTAT3 and pERK.[2]
| Drug Combination | Concentrations | Combination Index (CI) | Cell Lines |
| This compound + Lenalidomide | This compound (0.125–0.25 µM) + Lenalidomide (1–2 µM) | < 0.9 (Synergistic) | MM.1S and INA-6 |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other chemotherapeutics can be attributed to their complementary mechanisms of action, primarily centered around the cell cycle and critical signaling pathways.
Caption: this compound inhibits Aurora A/B and JAK2 kinases, disrupting mitosis and promoting apoptosis.
The synergy with taxanes likely arises from a dual assault on mitosis. Taxanes force cells into mitotic arrest by stabilizing microtubules, while this compound inhibits the very kinases essential for proper mitotic progression and checkpoint control. This combination can lead to mitotic catastrophe and enhanced cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy studies. Below are generalized protocols based on the cited experiments.
In Vitro Synergy Assessment (Combination Index)
This protocol is used to determine if the combination of two drugs results in a synergistic, additive, or antagonistic effect on cell viability.
Caption: Workflow for determining drug synergy using the Combination Index (CI) method.
-
Cell Culture: Cancer cell lines (e.g., MM.1S, INA-6) are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of this compound and the combination agent (e.g., lenalidomide) are prepared. Serial dilutions are made to cover a range of concentrations above and below the known IC50 of each drug.
-
Treatment: Cells are seeded in 96-well plates and treated with:
-
This compound alone
-
Combination agent alone
-
This compound and the combination agent together, typically at a constant ratio.
-
-
Incubation: Plates are incubated for a predetermined period (e.g., 48 hours for the this compound/lenalidomide study).[1]
-
Viability Assay: Cell viability is measured using a standard method such as the MTT assay, which measures metabolic activity.
-
Data Analysis: The dose-effect relationship for each drug and the combination is established. The Combination Index (CI) is calculated using software like CalcuSyn, which is based on the Chou-Talalay median-effect principle.
In Vivo Xenograft Model for Tumor Growth Inhibition
This protocol is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Cell Line and Animal Model: Human cancer cells (e.g., HCT116) are cultured and prepared for injection. Immunocompromised mice (e.g., nude BALB/c) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable, measurable size (e.g., 100 mm³). Mice are then randomly assigned to different treatment groups (Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: The drugs are administered according to a specific schedule. For the this compound/paclitaxel study, paclitaxel (12.5 mg/kg) was given once a week, and this compound (5 mg/kg) was given twice daily for four consecutive days, starting 24 hours after the paclitaxel dose. This cycle was repeated for three weeks.[3]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: V = (Length × Width²)/2.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or at a fixed time point. The primary endpoint is often Tumor Growth Inhibition (TGI), calculated by comparing the mean tumor volume of treated groups to the control group.
Western Blot for Pharmacodynamic Markers
Western blotting is used to detect changes in protein expression or phosphorylation that confirm the drug's mechanism of action.
-
Sample Collection: Tumor tissue from xenograft models or cells from in vitro experiments are collected after treatment.
-
Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is quantified to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size via gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to a target protein (e.g., phospho-Histone H3, a marker of Aurora B activity; pSTAT3).[2][3] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged. The intensity of the bands indicates the relative amount of the target protein.
Caption: The logical basis for combining this compound with taxanes for synergistic anti-tumor effects.
References
- 1. Anti-myeloma activity of a multi targeted kinase inhibitor, this compound, via potent Aurora Kinase and STAT3 inhibition either alone or in combination with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimizing and predicting the in vivo activity of this compound as a monotherapy and in combination with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
AT9283 Demonstrates Efficacy in Overcoming Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia
New research indicates that AT9283, a multi-targeted kinase inhibitor, effectively circumvents resistance to established tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML), offering a promising therapeutic avenue for patients with refractory disease.
This compound, a potent inhibitor of Aurora kinases A and B, Janus kinase 2 (JAK2), and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, has shown significant antiproliferative effects in both TKI-sensitive and TKI-resistant CML cell lines. This activity suggests that this compound could be a viable treatment option for CML patients who have developed resistance to frontline therapies such as imatinib and second-generation TKIs like dasatinib and nilotinib[1][2][3].
Overcoming TKI Resistance Through a Novel Mechanism
Studies have demonstrated that this compound's efficacy in TKI-resistant CML cells stems from its inhibition of Aurora kinases A and B. This mechanism is distinct from the action of traditional TKIs, which primarily target the Bcr-Abl fusion protein. Resistance to TKIs often arises from mutations in the Bcr-Abl kinase domain or through Bcr-Abl-independent mechanisms. This compound's ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis by targeting the Aurora kinase pathway provides a Bcr-Abl-independent method to eliminate resistant cancer cells[1][2][3].
In a key study, the imatinib-resistant CML cell line, K562/IR, which also exhibits cross-resistance to nilotinib, dasatinib, bafetinib, and ponatinib, was shown to be sensitive to this compound. Treatment with this compound led to a dose-dependent decrease in the viability of both the TKI-sensitive K562 and the TKI-resistant K562/IR cell lines[2].
Comparative Efficacy of this compound
The following table summarizes the anti-proliferative activity of this compound in comparison to other kinase inhibitors in TKI-sensitive and TKI-resistant CML cell lines.
| Cell Line | Resistance Profile | This compound (nM) | Imatinib (µM) | Nilotinib (nM) | Dasatinib (nM) |
| K562 | TKI-Sensitive | Effective at 10-100 | Sensitive | Sensitive | Sensitive |
| K562/IR | Imatinib, Nilotinib, Dasatinib, Bafetinib, Ponatinib Resistant | Effective at 10-100 | Resistant | Resistant | Resistant |
Data compiled from studies demonstrating the efficacy of this compound in TKI-sensitive and resistant cell lines[2]. Specific IC50 values for a direct head-to-head comparison in the same study are not available in the reviewed literature.
Experimental Protocols
The following methodologies were employed in the studies evaluating the cross-resistance of this compound:
Cell Culture: Human CML cell lines, including the TKI-sensitive K562 and the TKI-resistant K562/IR, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2[2].
Cell Viability Assay (Trypan Blue Exclusion): Cells were seeded and treated with varying concentrations of this compound for 72 hours. Post-treatment, cells were stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer to determine the percentage of viable cells[2].
Cell Cycle Analysis: Treated cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. The fixed cells were then washed, treated with RNase A, and stained with propidium iodide. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M)[1].
Apoptosis Assay (Annexin V/PI Staining): Apoptosis was assessed by staining treated cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells[1].
Western Blotting: Protein lysates from treated cells were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against key proteins in the targeted signaling pathways (e.g., Aurora A, Aurora B, phospho-Histone H3, Bcr-Abl, STAT3, ERK, Akt) followed by incubation with secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system to assess the levels of protein expression and phosphorylation[1].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathways and the experimental workflow for assessing the cross-resistance of this compound.
Figure 1: Signaling pathways in TKI-sensitive, TKI-resistant CML, and the mechanism of action of this compound.
Figure 2: Experimental workflow for assessing the cross-resistance of this compound.
Clinical Implications
The findings from these preclinical studies are encouraging and suggest that this compound may have a significant clinical application in the treatment of CML, particularly for patients who have developed resistance to currently available TKIs. Phase I clinical trials have shown that this compound is generally well-tolerated, with manageable side effects[4][5][6]. Further clinical investigation is warranted to fully evaluate the efficacy of this compound in this patient population. The dual inhibition of Aurora kinases and JAK2 by this compound may also offer therapeutic benefits in other hematological malignancies[4].
References
- 1. This compound exhibits antiproliferative effect on tyrosine kinase inhibitor‑sensitive and ‑resistant chronic myeloid leukemia cells by inhibition of Aurora A and Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. A phase I trial of this compound (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for AT9283 Sensitivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for predicting sensitivity to AT9283, a multi-targeted inhibitor of Aurora and JAK kinases. This document summarizes key pre-clinical data, compares this compound with alternative inhibitors, and details experimental protocols for biomarker validation.
This compound is a potent small molecule inhibitor targeting Aurora kinases A and B, as well as Janus kinase 2 (JAK2), crucial regulators of cell cycle and signaling pathways often dysregulated in cancer.[1] Identifying predictive biomarkers is paramount for patient stratification and maximizing the therapeutic potential of this compound and similar targeted therapies. This guide explores established and investigational biomarkers for this compound sensitivity and provides a comparative analysis with other Aurora kinase and JAK2 inhibitors.
Comparative Analysis of Kinase Inhibitors
This compound's dual-targeting of both Aurora and JAK kinases offers a unique therapeutic profile. Its efficacy is benchmarked against more selective inhibitors of either pathway.
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[2] Several inhibitors targeting this family are in development.
| Inhibitor | Primary Target(s) | Reported IC50 Range | Key Biomarkers of Sensitivity |
| This compound | Aurora A, Aurora B, JAK2 | ~3 nM (Aurora A/B) | Aurora Kinase Overexpression, p53 mutation, MYC amplification |
| Alisertib (MLN8237) | Aurora A | 63.3 - 220 nM (in breast cancer cell lines)[3] | Aurora A Overexpression, N-myc amplification |
| Danusertib (PHA-739358) | Aurora A/B/C, Abl, Ret, Trk-A | 13-79 nM (Aurora A/B)[4] | Bcr-Abl mutations (including T315I) |
| ENMD-2076 | Aurora A, VEGFR, FGFR | Not specified | p53 mutation, high p53 expression[5][6] |
| AZD2811 (Barasertib) | Aurora B | IC50 < 30 nM in sensitive SCLC cell lines[7] | Low BCL2 expression, RB1 loss[7] |
JAK2 Inhibitors
The JAK-STAT pathway is a critical signaling cascade in hematopoiesis and immunity. Mutations in JAK2 are hallmarks of myeloproliferative neoplasms (MPNs).
| Inhibitor | Primary Target(s) | Reported IC50 Range | Key Biomarkers of Sensitivity |
| This compound | JAK2, Aurora A/B | ~1.2 nM (JAK2)[8] | JAK2 V617F mutation, MPL/CALR mutations |
| Ruxolitinib | JAK1, JAK2 | 2.8-3.3 nM (JAK1/2)[9] | JAK2 V617F mutation, CALR/MPL mutations |
| Fedratinib | JAK2, FLT3 | 14 nM (JAK2)[10] | JAK2 V617F mutation, resistance to Ruxolitinib |
| Pacritinib | JAK2, FLT3 | 53 nM (JAK2)[10] | JAK2 V617F mutation, thrombocytopenia |
| Momelotinib | JAK1, JAK2 | 51 nM (JAK2)[10] | JAK2 V617F mutation, anemia |
Key Biomarkers for this compound Sensitivity
The predictive value of a biomarker is intrinsically linked to the drug's mechanism of action. For this compound, biomarkers associated with both Aurora and JAK kinase pathways are relevant.
Aurora Kinase Pathway Biomarkers
-
Aurora Kinase A/B Overexpression: High levels of Aurora kinases A and B, the primary targets of this compound's anti-mitotic activity, are logically associated with increased sensitivity.
-
p53 Mutation Status: In some contexts, particularly in triple-negative breast cancer, cell lines with p53 mutations and high p53 protein expression have shown increased sensitivity to Aurora kinase inhibitors like ENMD-2076.[5][6] This suggests that p53 status may influence the cellular response to mitotic disruption.
-
MYC Amplification: c-MYC overexpression has been linked to sensitivity to Aurora kinase inhibitors in certain cancers, such as small cell lung cancer (SCLC).[7]
-
BCL2 Expression: High expression of the anti-apoptotic protein BCL2 has been identified as a potential biomarker of resistance to Aurora kinase B inhibitors in SCLC.[7][11][12][13] Conversely, low BCL2 expression may predict sensitivity.
JAK-STAT Pathway Biomarkers
-
JAK2 V617F Mutation: This is the most well-established biomarker for sensitivity to JAK2 inhibitors and is highly prevalent in MPNs. Cells harboring this mutation are dependent on the constitutively active JAK2 signaling for their proliferation and survival.
-
CALR and MPL Mutations: Mutations in the calreticulin (CALR) and myeloproliferative leukemia (MPL) genes are also driver mutations in JAK2-negative MPNs and are associated with sensitivity to JAK inhibitors.
Experimental Protocols for Biomarker Validation
Validating these biomarkers requires robust and reproducible experimental methodologies.
Aurora Kinase A/B Expression Analysis
-
Method: Quantitative Real-Time PCR (qRT-PCR) and Immunohistochemistry (IHC).
-
Objective: To quantify the mRNA and protein expression levels of Aurora kinases A and B in tumor tissue or cell lines.
-
Protocol Outline (qRT-PCR):
-
RNA Extraction: Isolate total RNA from fresh-frozen tissue or cell pellets using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform real-time PCR using specific primers for AURKA and AURKB, along with a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method.
-
-
Protocol Outline (IHC):
-
Tissue Preparation: Fix, embed, and section formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Antibody Incubation: Incubate with primary antibodies specific for Aurora Kinase A and B.
-
Detection: Use a secondary antibody conjugated to a detection system (e.g., HRP) and a chromogen.
-
Scoring: Evaluate the intensity and percentage of positive tumor cells.
-
JAK2 V617F Mutation Detection
-
Method: Allele-Specific PCR (AS-PCR) or Next-Generation Sequencing (NGS).
-
Objective: To detect the presence of the JAK2 V617F point mutation in genomic DNA from blood or bone marrow.
-
Protocol Outline (AS-PCR):
-
DNA Extraction: Isolate genomic DNA from the sample.
-
PCR Amplification: Use two sets of primers in separate reactions: one specific for the wild-type allele and one for the mutant allele.
-
Analysis: Analyze the PCR products by gel electrophoresis or a real-time PCR instrument to determine the presence or absence of the mutation.[14]
-
-
Protocol Outline (NGS):
-
Library Preparation: Prepare a sequencing library from the extracted genomic DNA.
-
Sequencing: Sequence the targeted region of the JAK2 gene using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and identify the V617F mutation.
-
p53 Mutation and Expression Analysis
-
Method: Sanger Sequencing or NGS for mutation analysis, and IHC for protein expression.
-
Objective: To identify mutations in the TP53 gene and assess the level of p53 protein expression.
-
Protocol Outline (Sequencing):
-
DNA Extraction: Isolate genomic DNA from tumor tissue or cell lines.
-
PCR Amplification: Amplify the coding exons of the TP53 gene.
-
Sequencing: Sequence the PCR products using Sanger sequencing or an NGS platform.
-
Analysis: Compare the sequence to the reference TP53 sequence to identify mutations.
-
-
Protocol Outline (IHC):
-
Follow the general IHC protocol described for Aurora kinase expression, using a primary antibody specific for p53.
-
Scoring should assess both the intensity and the percentage of nuclear staining in tumor cells.
-
BCL2 Expression Analysis
-
Method: IHC or Reverse Phase Protein Array (RPPA).
-
Objective: To quantify the protein expression level of BCL2.
-
Protocol Outline (IHC):
-
Follow the general IHC protocol, using a primary antibody specific for BCL2.
-
Evaluate the cytoplasmic staining in tumor cells.
-
-
Protocol Outline (RPPA):
-
Protein Extraction: Lyse cells or tissues to extract total protein.
-
Array Printing: Print the protein lysates onto nitrocellulose-coated slides.
-
Antibody Incubation: Incubate the slides with a validated primary antibody against BCL2.
-
Signal Detection: Use a labeled secondary antibody and a detection system to generate a signal.
-
Quantification: Analyze the signal intensity to determine the relative abundance of BCL2.[12]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of the targeted pathways and the experimental processes is crucial for a clear understanding.
Caption: this compound inhibits both Aurora and JAK2 signaling pathways.
Caption: Workflow for validating predictive biomarkers for drug sensitivity.
Conclusion
The validation of predictive biomarkers is essential for the successful clinical development and application of targeted therapies like this compound. This guide provides a framework for comparing this compound to its alternatives and for designing experiments to validate key biomarkers. A multi-faceted approach, incorporating the analysis of Aurora kinase and JAK-STAT pathway components at the genomic, transcriptomic, and proteomic levels, will be crucial for identifying patient populations most likely to benefit from this compound treatment. Further research focusing on head-to-head comparisons of these inhibitors in biomarker-defined preclinical models is warranted to refine patient selection strategies.
References
- 1. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aurora kinase inhibitors in cancer research and therapy. [sonar.ch]
- 3. Inhibition of the Aurora A kinase augments the anti-tumor efficacy of oncolytic measles virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive biomarkers of sensitivity to the aurora and angiogenic kinase inhibitor ENMD-2076 in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting BCL2 overcomes resistance and augments response to aurora kinase B inhibition by AZD2811 in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 11. Targeting BCL2 Overcomes Resistance and Augments Response to Aurora Kinase B Inhibition by AZD2811 in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target - Hosoya - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. Comparative study of different methodologies to detect the JAK2 V617F mutation in chronic BCR-ABL1 negative myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
AT9283 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Particularly in Combination Therapies
Cambridge, MA – The multi-targeted kinase inhibitor AT9283 has shown significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models, according to a comprehensive review of available data. The agent, which primarily inhibits Aurora kinases A and B and Janus kinase 2 (JAK2), has demonstrated efficacy both as a monotherapy and, more notably, in combination with standard chemotherapeutic agents in solid and hematological malignancies.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly translational models in preclinical oncology research. They are believed to more accurately reflect the heterogeneity and drug response of human tumors compared to traditional cell line-derived xenografts.
Efficacy in Hematological Malignancies: A Closer Look at Mantle Cell Lymphoma
In a PDX model of mantle cell lymphoma using the Granta-519 cell line, this compound exhibited modest single-agent activity. However, when combined with the chemotherapy drug docetaxel, a significant synergistic effect was observed. This combination resulted in a tumor growth inhibition (TGI) of over 60% compared to the control group. Furthermore, the combination therapy led to a statistically significant improvement in overall survival in the xenograft models.[1][2][3][4]
Table 1: Efficacy of this compound in a Mantle Cell Lymphoma PDX Model (Granta-519)
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Survival Benefit |
| Control | - | - | - |
| This compound (monotherapy) | 15 mg/kg | Modest | - |
| Docetaxel (monotherapy) | 10 mg/kg | Modest | - |
| This compound + Docetaxel | 15 mg/kg + 10 mg/kg | >60% | Statistically Significant Improvement |
| This compound + Docetaxel | 20 mg/kg + 10 mg/kg | Statistically Significant | Statistically Significant Improvement |
Activity in Solid Tumors: Colorectal Cancer Insights
Comparison with Other Kinase Inhibitors
While direct comparative studies of this compound against other specific kinase inhibitors within the same PDX model are limited in the public domain, its dual-targeting mechanism offers a potential advantage.
-
Versus other Aurora Kinase Inhibitors (e.g., Alisertib): Alisertib (MLN8237), another Aurora kinase inhibitor, has also been evaluated in PDX models of various cancers, including colorectal cancer and T-cell lymphoma.[5][6] While a direct comparison with this compound is not available, the clinical and preclinical data for both agents underscore the therapeutic potential of targeting Aurora kinases in oncology.
-
Versus other JAK Inhibitors (e.g., Ruxolitinib): this compound's inhibition of JAK2 suggests its potential utility in myeloproliferative neoplasms (MPNs) where the JAK-STAT pathway is often constitutively active. Ruxolitinib is a JAK1/2 inhibitor approved for the treatment of myelofibrosis. Preclinical studies have shown the efficacy of ruxolitinib in reducing splenomegaly and improving survival in mouse models of MPNs.[7][8][9] A head-to-head study of this compound versus ruxolitinib in a JAK2-mutant MPN PDX model would be of significant interest to the research community to delineate the comparative efficacy and potential differential effects of these agents.
Mechanism of Action: Dual Inhibition of Critical Signaling Pathways
This compound exerts its anti-cancer effects by targeting two key signaling pathways involved in cell proliferation and survival: the Aurora kinase pathway, which is crucial for mitosis, and the JAK/STAT pathway, which is a central regulator of hematopoiesis and immune response.[10][11][12][13]
Experimental Protocols
The following provides a generalized workflow for evaluating the efficacy of this compound in a solid tumor PDX model. Specific parameters such as tumor type, mouse strain, and dosing regimen may vary.
Detailed Methodologies:
-
PDX Model Establishment: Fresh tumor tissue from a consenting patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID). Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³) before randomization.[14][15]
-
Drug Preparation and Administration: this compound is formulated in a suitable vehicle for intravenous or intraperitoneal administration. The dosing schedule is determined based on prior tolerability and efficacy studies. For combination studies, the administration of each drug is timed to maximize potential synergy.[16][17]
-
Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Animal body weights are also monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Overall survival may also be assessed.[18]
-
Pharmacodynamic Analysis: To confirm target engagement, tumor tissues can be harvested at the end of the study and analyzed for biomarkers such as the phosphorylation status of Histone H3 (a downstream target of Aurora B) and STAT3 (a downstream target of JAK2).[10]
References
- 1. astx.com [astx.com]
- 2. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combo shows early promise for T-cell lymphomas | MDedge [mdedge.com]
- 6. A phase 1 trial of alisertib and romidepsin for relapsed/refractory aggressive B-cell and T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Ruxolitinib versus Best Available Therapy in Treating Primary Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase I trial of this compound (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase I dose escalation study of this compound, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. orbi.uliege.be [orbi.uliege.be]
Safety Operating Guide
Proper Disposal of AT9283: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
AT9283 is a potent, multi-targeted kinase inhibitor with significant activity against Aurora kinases A and B, JAK2, JAK3, and Abl (T315I).[1][2][3] As a compound utilized in cancer research for its antineoplastic properties, it is imperative that researchers handle and dispose of this compound with the utmost care, treating it as a hazardous chemical.[4] Although a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of potent chemical compounds and chemotherapy agents provide a clear framework for its safe management.
Immediate Safety and Handling
Before disposal, it is crucial to adhere to safe handling procedures to minimize exposure. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, should be worn at all times when handling this compound in its solid form or in solution. All handling of the solid compound should be performed in a chemical fume hood or other ventilated enclosure to prevent inhalation of any airborne particles.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below to inform risk assessment and handling procedures.
| Property | Value |
| Molecular Formula | C₁₉H₂₃N₇O₂ |
| Molecular Weight | 381.43 g/mol |
| CAS Number | 896466-04-9 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Ethanol |
Step-by-Step Disposal Procedures
The following step-by-step guide outlines the recommended disposal procedures for this compound, based on general guidelines for hazardous laboratory waste.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and personal protective equipment (PPE), must be segregated from non-hazardous waste streams.
-
Do not mix this compound waste with other chemical waste unless it is of a compatible waste stream.
-
-
Containerization :
-
Solid Waste : Collect solid this compound waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container. This container should be made of a material compatible with the chemicals being discarded.
-
Liquid Waste : Collect liquid waste containing this compound, such as unused solutions or contaminated solvents, in a sealable, shatter-resistant container. Ensure the container is compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvents).
-
Sharps Waste : Any sharps contaminated with this compound, such as needles or syringes, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.[3]
-
-
Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Ensure the date of waste accumulation is clearly marked on the label.
-
-
Storage :
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal :
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for arranging a pickup of chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not documented, the principles of safe laboratory practice dictate that any procedure involving this compound should conclude with the decontamination of surfaces and equipment. A common practice is to wipe down surfaces with a suitable solvent (such as 70% ethanol) to remove any residual compound, with the cleaning materials being disposed of as hazardous solid waste.
Visualizing Disposal and Mechanism of Action
To further clarify the procedural workflow and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Simplified signaling pathways inhibited by this compound.
By adhering to these general but critical safety and disposal procedures, laboratories can ensure the safe management of this compound, protecting both personnel and the environment. Always consult your institution's specific environmental health and safety guidelines for hazardous waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling AT9283
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling AT9283, a potent multi-targeted kinase inhibitor. Adherence to these guidelines is essential to ensure personal safety and proper disposal of hazardous materials.
This compound is a powerful research compound that requires stringent safety protocols. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling
Given that this compound is an antineoplastic agent, all handling should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols.[1] The following PPE is mandatory:
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated gloves (e.g., nitrile) that meet ASTM D6978-05 standards.[2] The outer glove should be removed and disposed of as trace chemotherapy waste immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area. Gloves should be changed every hour or immediately if contaminated, torn, or punctured.[2][3] |
| Body Protection | Solid-Front Gown | A disposable, solid-front protective gown made of a low-permeability fabric should be worn over laboratory coats.[3] Gowns should be discarded as trace chemotherapy waste after each use or if contaminated. |
| Eye Protection | Safety Goggles | Wear chemical splash goggles to protect against accidental splashes. |
| Respiratory Protection | Respirator | If there is a risk of aerosol generation and work is not performed in a containment device, a NIOSH-approved respirator (e.g., N95 or higher) should be used. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or biological safety cabinet to minimize inhalation risk.
-
When reconstituting the compound, use Luer-Lok syringes to prevent accidental needle detachment.[3]
-
Carefully add the solvent to the vial, avoiding splashing. Gently agitate to dissolve.
2. Cell Culture and In Vitro Assays:
-
All cell culture work with this compound must be performed in a biological safety cabinet.
-
Use dedicated incubators and other equipment for cell lines treated with this compound, if possible.
-
When aspirating media containing this compound, use a vacuum system with a HEPA filter and a bleach trap to decontaminate the waste.
3. Decontamination:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A solution of sodium hypochlorite (bleach) followed by a neutralizing agent (e.g., sodium thiosulfate) is a common practice, but consult your institution's safety guidelines for recommended procedures.
Disposal Plan: Managing this compound Waste
All waste generated from handling this compound must be treated as hazardous chemical waste.[3] Do not mix it with regular laboratory or biohazardous waste.
| Waste Type | Disposal Container and Procedure |
| Trace Chemotherapy Waste | Yellow Sharps Containers/Bags: Used gloves, gowns, bench paper, and other disposable items with minimal contamination. |
| Bulk Chemotherapy Waste | Black RCRA Containers: Unused or expired this compound, grossly contaminated materials, and any solutions containing the compound.[3] Syringes with visible residual drug must be disposed of in these containers and not in sharps containers.[3] |
| Liquid Waste | Designated Hazardous Waste Containers: Collect all liquid waste containing this compound in clearly labeled, sealed containers for hazardous waste pickup. |
| Sharps | Red Sharps Containers: Needles and syringes that are completely empty of the drug can be disposed of in standard sharps containers.[3] |
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol is a representative example for assessing the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., B-cell non-Hodgkin's lymphoma cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS or resazurin-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should typically range from nanomolar to micromolar. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Mechanism of Action: Signaling Pathway Inhibition
This compound is a multi-targeted kinase inhibitor that primarily targets Aurora kinases A and B, as well as Janus kinase 2 (JAK2). These kinases are crucial for cell cycle progression and cell division.
Experimental Workflow: In Vitro IC50 Determination
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
